MV-1-NH-Me
Beschreibung
BenchChem offers high-quality MV-1-NH-Me suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MV-1-NH-Me including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C33H45N5O4 |
|---|---|
Molekulargewicht |
575.7 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(2S)-1-(methylamino)-1-oxo-3,3-diphenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C33H45N5O4/c1-22(34-2)30(39)36-28(25-18-11-6-12-19-25)33(42)38-21-13-20-26(38)31(40)37-29(32(41)35-3)27(23-14-7-4-8-15-23)24-16-9-5-10-17-24/h4-5,7-10,14-17,22,25-29,34H,6,11-13,18-21H2,1-3H3,(H,35,41)(H,36,39)(H,37,40)/t22-,26-,28-,29-/m0/s1 |
InChI-Schlüssel |
FWVBKWFGQNQMDR-CJBSCAABSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC)NC |
Kanonische SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC)NC |
Herkunft des Produkts |
United States |
The Mechanism of Action of MV-1-NH-Me in Targeted Protein Degradation: A Technical Whitepaper
Executive Summary
Targeted Protein Degradation (TPD) has revolutionized drug discovery by shifting the paradigm from target inhibition to target elimination. While the majority of the TPD field relies on hijacking Cullin-RING ligases (CRBN and VHL) via PROTACs, the use of Inhibitor of Apoptosis Proteins (IAPs) offers a highly differentiated and potent alternative. MV-1-NH-Me is a premier synthetic ligand designed to recruit IAP E3 ligases. When conjugated to a target-binding warhead, it forms a SNIPER (Specific and Nongenetic IAP-dependent Protein ERaser). This whitepaper provides an in-depth mechanistic analysis of MV-1-NH-Me, detailing its molecular architecture, ubiquitination cascade, and the self-validating experimental protocols required to evaluate its efficacy in preclinical development.
Molecular Architecture of MV-1-NH-Me
MV-1-NH-Me (also known as PROTAC IAP binding moiety 2) is a structural derivative of the MV-1 IAP antagonist. Its chemical structure is optimized to bind the Baculovirus IAP Repeat (BIR) domains—specifically the BIR3 domain—of cellular IAPs, predominantly cIAP1, cIAP2, and XIAP [1].
Unlike traditional small-molecule inhibitors that merely occupy an active site, MV-1-NH-Me serves as the E3 ligase-recruiting anchor in a heterobifunctional degrader. The molecule features a primary amine modification (-NH-Me) that acts as an ideal synthetic vector. This vector allows for the attachment of various chemical linkers (e.g., PEG chains, alkyl chains) without disrupting the critical binding interactions between the ligand and the BIR3 domain of the IAP [2].
Mechanism of Action: The Ubiquitination Cascade
The mechanism of action of an MV-1-NH-Me-derived SNIPER is fundamentally driven by proximity-induced ubiquitination. The process unfolds through a precise, multi-step cascade:
-
Bivalent Target Engagement: The SNIPER molecule enters the cell and simultaneously binds to the Protein of Interest (POI) via its warhead and to the IAP E3 ligase via the MV-1-NH-Me moiety.
-
Ternary Complex Formation: This simultaneous binding forces the POI and the IAP into close spatial proximity, forming a stable POI-SNIPER-IAP ternary complex.
-
Polyubiquitination: IAPs are RING-type E3 ligases. Upon formation of the ternary complex, the RING domain of the IAP recruits an E2 ubiquitin-conjugating enzyme, which transfers ubiquitin molecules onto accessible lysine residues of the POI, forming a K48-linked polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 19S regulatory particle of the 26S proteasome, unfolded, and subsequently degraded into short peptides.
-
Dual-Degradation (The IAP Advantage): A unique mechanistic hallmark of MV-1-NH-Me SNIPERs is their ability to induce the auto-ubiquitination and concomitant degradation of the IAP itself. In oncology, this secondary mechanism is highly advantageous, as the depletion of cIAP1/XIAP removes apoptotic blockades, synergizing with the degradation of the oncogenic POI to trigger robust cancer cell death [1].
Fig 1: SNIPER-mediated ternary complex formation and dual-degradation pathway.
Quantitative Efficacy: BCR-ABL Degradation Case Study
To contextualize the potency of MV-1-NH-Me, we examine its application in targeting the oncogenic BCR-ABL fusion protein, a primary driver of Chronic Myelogenous Leukemia (CML). Researchers synthesized various SNIPERs by conjugating ABL kinase inhibitors (e.g., Dasatinib, Imatinib) to IAP ligands [1].
The table below summarizes the quantitative degradation metrics ( DC50
- the concentration required to degrade 50% of the target protein) of MV-1-NH-Me-based SNIPERs compared to a later-generation LCL161-derivative SNIPER.
| Compound Name | E3 Ligase Ligand | Kinase Inhibitor (Warhead) | Target Protein | E3 Ligase Recruited | DC50 (nM) |
| SNIPER(ABL)-019 | MV-1-NH-Me | Dasatinib | BCR-ABL | cIAP1 / XIAP | 300 |
| SNIPER(ABL)-050 | MV-1-NH-Me | Imatinib | BCR-ABL | cIAP1 / XIAP | > 1000 |
| SNIPER(ABL)-39 | LCL161 derivative | Dasatinib | BCR-ABL | cIAP1 / XIAP | 10 |
Data synthesized from Shibata et al., 2017 [1]. While SNIPER(ABL)-39 utilizes a different IAP ligand, SNIPER(ABL)-019 demonstrates the baseline proof-of-concept for MV-1-NH-Me's ability to successfully hijack cIAP1 for targeted kinase degradation.
Experimental Validation Protocols (The Causality Framework)
Evaluating an MV-1-NH-Me-based SNIPER requires a rigorous, self-validating experimental design. As an Application Scientist, it is critical to not only observe degradation but to chemically prove the exact mechanism. The following protocol isolates the IAP-dependent proteasomal pathway from off-target effects.
Fig 2: Self-validating experimental workflow for evaluating MV-1-NH-Me SNIPERs.
Phase 1: Dose-Dependent Degradation & The "Hook Effect"
-
Procedure: Seed target cells (e.g., K562 cells for BCR-ABL) at 1×105 cells/mL. Treat with the MV-1-NH-Me SNIPER across a logarithmic concentration gradient (1 nM to 10 μM) for 6–24 hours. Analyze POI and cIAP1 levels via Western blot.
-
Causality & Logic: True TPD relies on ternary complex formation. At excessively high concentrations, the SNIPER will saturate both the POI and the IAP independently, forming non-functional binary complexes that prevent ternary formation. Observing this bell-shaped dose-response (the "Hook Effect") confirms that degradation is driven by proximity, not simple inhibition. Additionally, monitoring cIAP1 auto-degradation serves as a built-in positive control for cell permeability and IAP engagement.
Phase 2: Mechanistic Self-Validation (Rescue Assays)
-
Procedure: Pre-treat cells for 2 hours with specific pathway inhibitors:
-
MG132 (10 μM) / Epoxomicin (1 μM): Proteasome inhibitors.
-
Chloroquine (50 μM): Lysosome inhibitor.
-
MLN4924 (1 μM): Neddylation inhibitor.
-
-
Procedure: Add the SNIPER at its optimal degradation concentration ( DCmax ) and incubate for 6 hours.
-
Causality & Logic: This matrix isolates the degradation pathway. A verified MV-1-NH-Me SNIPER will be rescued by MG132 (confirming 26S proteasome reliance) but not by Chloroquine (ruling out lysosomal/autophagic degradation) [4].
-
Expert Insight: Unlike CRBN or VHL, which are Cullin-RING ligases requiring NEDD8 conjugation for activity, IAPs are single-polypeptide RING E3 ligases. Therefore, MLN4924 will NOT rescue IAP-mediated degradation . Using MLN4924 serves as a definitive negative control to differentiate MV-1-NH-Me SNIPERs from traditional PROTACs.
-
Phase 3: Ternary Complex Competition Assay
-
Procedure: Pre-incubate cells with a 10-fold molar excess of unconjugated MV-1-NH-Me or the unconjugated warhead (e.g., Dasatinib) for 1 hour prior to SNIPER introduction.
-
Causality & Logic: If the unconjugated ligands rescue the POI from degradation, it proves that simultaneous bivalent binding is the absolute prerequisite for ubiquitination. This validates the structural integrity of the linker and confirms that the SNIPER is not causing off-target degradation artifacts.
Conclusion
MV-1-NH-Me represents a highly specialized and potent tool in the Targeted Protein Degradation arsenal. By hijacking the cIAP1/XIAP E3 ligases, it bypasses the limitations of Cullin-dependent PROTACs and offers the unique therapeutic advantage of dual-target degradation (POI + IAP). For drug development professionals, mastering the mechanistic nuances and rigorous validation protocols of MV-1-NH-Me SNIPERs is essential for advancing next-generation therapeutics, particularly in oncology where apoptotic resistance remains a critical hurdle.
References
-
Title: Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands Source: Cancer Science (2017) URL: [Link]
-
Title: E3 Ligase Ligands Catalog and Mechanisms Source: Adooq Bioscience URL: [Link]
-
Title: Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-Mediated Targeted Protein Degradation Source: Cancer Research (AACR Journals) URL: [Link]
An In-Depth Technical Guide to IAP Ligand Selection in SNIPER Design: MV-1 vs. Bestatin Derivatives
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Foreword: Beyond Inhibition, Towards Elimination
The paradigm of targeted therapeutics is undergoing a fundamental shift. For decades, the primary approach has been occupancy-driven inhibition, where a small molecule blocks the active site of a pathogenic protein. While successful, this strategy requires sustained high concentrations and is often ineffective against non-enzymatic targets like scaffolding proteins. The emergence of Targeted Protein Degradation (TPD) offers a revolutionary alternative: event-driven pharmacology that leverages the cell's own machinery to eliminate proteins entirely.[1][2][3]
Among the most compelling TPD technologies are Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) .[4][5] These heterobifunctional molecules hijack Inhibitor of Apoptosis Proteins (IAPs), a family of E3 ubiquitin ligases, to tag a protein of interest (POI) for destruction by the proteasome.[4][6] The choice of the IAP ligand is a critical design parameter that dictates the potency, selectivity, and overall success of a SNIPER. This guide provides an in-depth, comparative analysis of two foundational IAP ligands: the high-affinity antagonist MV-1 and the pioneering Bestatin scaffold, offering field-proven insights into their strategic application.
The SNIPER Mechanism: Hijacking Apoptosis Regulators for Targeted Degradation
SNIPERs are chimeric molecules comprising three essential components: a ligand that binds the POI, a flexible linker, and a ligand that recruits an IAP E3 ligase (cIAP1, cIAP2, or XIAP).[1][2][7] The binding of the SNIPER to both the POI and an IAP induces the formation of a ternary complex. This proximity triggers the E3 ligase activity of the IAP, leading to the poly-ubiquitination of the POI. The ubiquitin tags serve as a recognition signal for the 26S proteasome, which then degrades the POI.
A unique and therapeutically advantageous feature of SNIPERs is their ability to simultaneously induce the degradation of certain IAPs themselves.[5][6][8] The binding of the IAP antagonist module is sufficient to trigger the autoubiquitylation and subsequent degradation of cIAP1.[1][9] However, the degradation of the POI and another key family member, XIAP, requires the formation of the full ternary complex.[1][9] Since many cancers overexpress IAPs to evade apoptosis, this dual-action degradation of both the oncogenic POI and the pro-survival IAPs presents a powerful strategy for killing cancer cells.[5][6]
Figure 1: General mechanism of SNIPER-mediated protein degradation.
A Tale of Two Ligands: Bestatin vs. MV-1
The evolution of SNIPER technology can be traced through the development of its IAP ligands. Early designs utilized derivatives of Bestatin, a natural product, while later iterations incorporated synthetic, high-affinity IAP antagonists like MV-1 to dramatically improve performance.[6][7][10]
The Pioneer: Bestatin-amido-Me
Methyl bestatin (MeBS) was one of the first ligands used to demonstrate that cIAP1 could be hijacked to degrade a target protein, cellular retinoic acid-binding protein II (CRABP-II).[10][11] Bestatin and its derivatives bind to the BIR3 domain of IAPs, inducing a conformational change that unleashes cIAP1's autoubiquitination activity.[12] While foundational, Bestatin's relatively modest binding affinity often necessitates using SNIPERs at high micromolar concentrations to achieve effective degradation.[7][13] For synthetic purposes, Bestatin is typically modified into an amide form to provide a handle for linker attachment.
The Powerhouse: MV-1-NH-Me
MV-1 is a potent, non-peptidic small molecule IAP antagonist developed from SMAC (Second Mitochondria-derived Activator of Caspases) mimetics.[14] These antagonists show a much stronger affinity for the BIR domains of IAPs compared to Bestatin.[12] This translates directly to more potent SNIPER molecules. The incorporation of MV-1 as the E3 ligase ligand has been shown to improve the degradation activity of SNIPERs by orders of magnitude, often achieving nanomolar DC50 values (concentration for 50% maximal degradation).[6][15] For example, an MV-1-based SNIPER targeting CRABP-II was found to be nearly 10 times more potent than its Bestatin-based predecessor.[7] Like Bestatin, MV-1 is functionalized, often as a methyl amine, for conjugation to a linker.
Head-to-Head Comparison: Key Performance Metrics
The choice between an MV-1 or a Bestatin-based scaffold is a critical decision in the design of a SNIPER. The following table summarizes the key differences, providing a framework for selecting the appropriate ligand based on experimental goals.
| Feature | Bestatin-amido-Me Derivatives | MV-1-NH-Me Derivatives | Rationale & Field Insights |
| IAP Binding Affinity | Lower (Micromolar range) | Higher (Nanomolar range) | Expertise: Higher affinity of the E3 ligand module is a primary driver of ternary complex stability and degradation efficiency. MV-1's superior binding is the main reason for its enhanced potency.[6][10][15] |
| Degradation Potency (DC₅₀) | Typically high micromolar (e.g., ~10-100 µM)[13][16] | Typically nanomolar to low micromolar (e.g., 10 nM - 1 µM)[4][12] | Trustworthiness: A lower DC₅₀ indicates a more efficient degrader, reducing the required dose and minimizing potential off-target effects. MV-1 consistently yields more potent SNIPERs.[7] |
| Maximal Degradation (Dₘₐₓ) | Often lower or requires higher concentrations | Generally higher and achieved at lower concentrations | Insight: The Dₘₐₓ reflects the extent of protein removal. The higher efficiency of MV-1-based SNIPERs often leads to a more profound and complete degradation of the target protein. |
| Recruited IAPs | Primarily cIAP1 | cIAP1, cIAP2, XIAP | Insight: While Bestatin is primarily known as a cIAP1 ligand, higher affinity antagonists like MV-1 and LCL-161 can more effectively recruit XIAP, which may be advantageous depending on the target and cell context.[4][8] |
| Synthetic Accessibility | Generally more straightforward, derived from a natural product | Multi-step synthetic routes, but building blocks are commercially available | Experience: While the synthesis of MV-1 itself is complex, pre-functionalized MV-1 and linker-conjugated building blocks are now available, mitigating much of the synthetic challenge for drug discovery teams. |
| Stage of Development | Primarily used in early, proof-of-concept SNIPERs | Used in second-generation, optimized SNIPERs for higher potency | Authoritative Grounding: The literature clearly shows a progression from Bestatin to higher-affinity ligands like MV-1 and LCL-161 to improve SNIPER efficacy.[6][7][15] |
Experimental Protocols: A Self-Validating Workflow
The following protocols provide a robust framework for the synthesis and evaluation of SNIPERs. Each step includes internal controls and rationale to ensure data integrity.
Workflow Overview
Figure 2: A validated experimental workflow for SNIPER development.
Protocol: Target Protein Degradation Assay (Western Blot)
This protocol is the cornerstone for assessing SNIPER efficacy. Its self-validating nature comes from the inclusion of critical controls.
Objective: To determine the dose-dependent degradation of a POI after treatment with a SNIPER.
Materials:
-
Cell line expressing the POI
-
SNIPER compound (MV-1 or Bestatin-based)
-
Vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Inactive epimer of the POI ligand (if available)
-
Cell culture reagents
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against POI
-
Primary antibody for loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of your SNIPER compound in cell culture medium (e.g., 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0.01 µM).
-
Causality: A wide concentration range is crucial to accurately determine the DC50 and observe any potential "hook effect," where efficacy decreases at very high concentrations due to the formation of binary complexes instead of the productive ternary complex.
-
Treat cells with the SNIPER dilutions for a predetermined time (e.g., 6, 12, or 24 hours).
-
Control Treatments (Crucial for Trustworthiness):
-
Vehicle Control: Treat cells with the highest concentration of DMSO used. This is your baseline (0% degradation).
-
Proteasome Inhibitor Control: Co-treat cells with a potent concentration of the SNIPER and MG132 (e.g., 10 µM). If the SNIPER works via the proteasome, degradation should be "rescued" (i.e., prevented).
-
Inactive Ligand Control: If available, treat cells with a SNIPER constructed with an inactive version of the POI ligand. This control demonstrates that degradation is dependent on target engagement.
-
-
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them directly in the plate with RIPA buffer.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[17]
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the primary antibody for the POI and the loading control.
-
Incubate with the appropriate secondary antibody and visualize using an ECL substrate.[17]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the POI band intensity to its corresponding loading control.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the log of the SNIPER concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[17]
-
Protocol: In-Cell Ubiquitination Assay
Objective: To confirm that POI degradation is preceded by ubiquitination.
Methodology:
-
Cell Treatment: Treat cells in larger plates (e.g., 10 cm dishes) with the SNIPER (at a concentration near its DC50) and a vehicle control for a shorter time period than required for full degradation (e.g., 1-4 hours). Crucially, include a co-treatment with a proteasome inhibitor (MG132) to allow ubiquitinated proteins to accumulate.
-
Immunoprecipitation (IP): Lyse the cells in a modified IP lysis buffer. Pre-clear the lysates and then incubate with an antibody against the POI overnight to form immune complexes.
-
Pull-down: Capture the immune complexes using Protein A/G beads.
-
Western Blot Analysis: Wash the beads extensively, then elute the bound proteins. Analyze the eluates by Western blotting, probing one membrane with an anti-ubiquitin antibody (to detect the smear of poly-ubiquitinated POI) and another with the anti-POI antibody (to confirm successful IP).
-
Interpretation: An increase in the high-molecular-weight ubiquitin smear in the SNIPER+MG132-treated sample compared to controls confirms target ubiquitination.[18][19]
Conclusion and Strategic Recommendations
The development of SNIPERs has been significantly accelerated by the adoption of high-affinity IAP ligands. While Bestatin derivatives were instrumental in establishing the proof-of-concept, their lower binding affinity limits their therapeutic potential.
For researchers and drug developers, the choice is clear:
-
For high-potency and clinically relevant applications, MV-1 and other high-affinity SMAC mimetics (e.g., LCL-161 derivatives) are the ligands of choice. Their ability to induce degradation at nanomolar concentrations is a significant advantage, reducing the therapeutic dose and potential for off-target effects.[6][7][15]
-
Bestatin-based SNIPERs may still serve a purpose in initial academic explorations or as tool compounds where extreme potency is not the primary objective. Their simpler structure can be advantageous for initial synthetic efforts.
The field of targeted protein degradation is rapidly advancing. The principles outlined in this guide—understanding the underlying mechanism, making data-driven choices in ligand selection, and employing self-validating experimental workflows—will empower researchers to design the next generation of highly effective SNIPER therapeutics.
References
-
Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents. RSC Medicinal Chemistry. [Link]
-
Derivatization of inhibitor of apoptosis protein (IAP) ligands yields improved inducers of estrogen receptor α degradation. Journal of Biological Chemistry. [Link]
-
Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER). Journal of Medicinal Chemistry. [Link]
-
Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents. RSC Medicinal Chemistry. [Link]
-
Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs. Frontiers in Chemistry. [Link]
-
SNIPERs—Hijacking IAP activity to induce protein degradation. Drug Discovery Today: Technologies. [Link]
-
Specific non-genetic IAP-based protein erasers (SNIPERs) as a potential therapeutic strategy. European Journal of Medicinal Chemistry. [Link]
-
Targeted Protein Degradation: Methods and Protocols. SpringerLink. [Link]
-
SNIPER(ABL) composed of various ABL inhibitors and IAP ligands. ResearchGate. [Link]
-
Estrogen Receptor-α Targeting: PROTACs, SNIPERs, Peptide-PROTACs, Antibody Conjugated PROTACs and SNIPERs. MDPI. [Link]
-
Frequency of IAP ligands used in SNIPERs. ResearchGate. [Link]
-
Assays and Strategies for Targeted Protein Degradation Development. Technology Networks. [Link]
-
The structures of reported bestatin-based SNIPERs. ResearchGate. [Link]
-
Protocols for Synthesis of SNIPERs and the Methods to Evaluate the Anticancer Effects. Methods in Molecular Biology. [Link]
-
Protein degradation technology: a strategic paradigm shift in drug discovery. Journal of Hematology & Oncology. [Link]
-
Structures of SNIPERs targeting ERα based on different ligands. ResearchGate. [Link]
-
Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins. Journal of the American Chemical Society. [Link]
-
Binding Affinity. Malvern Panalytical. [Link]
-
A High-Throughput Assay for Monitoring Ubiquitination in Real Time. Frontiers in Chemistry. [Link]
-
An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay. STAR Protocols. [Link]
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A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science. [Link]
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Effective methods of estimating ligand binding affinity to a protein active site?. ResearchGate. [Link]
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How to measure and evaluate binding affinities. eLife. [Link]
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Ubiquitination detection techniques. Analytical Biochemistry. [Link]
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Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase. Journal of Medicinal Chemistry. [Link]
-
Ubiquitination Screening & Profiling. BPS Bioscience. [Link]
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Engineering the Ubiquitin-Proteasome System: The History, Mechanistic Evolution, and Development of MV-1-Based SNIPERs
Introduction to IAP-Dependent Targeted Protein Degradation
Targeted Protein Degradation (TPD) has fundamentally revolutionized drug discovery by shifting the pharmacological paradigm from target inhibition to target elimination[1]. While traditional PROTACs predominantly recruit CRBN or VHL E3 ligases, Specific and Nongenetic IAP-dependent Protein ERasers (SNIPERs) uniquely hijack the Inhibitor of Apoptosis Protein (IAP) family—specifically cIAP1, cIAP2, and XIAP—to polyubiquitinate and degrade pathogenic proteins[2],[3].
Early-generation SNIPERs utilized bestatin (MeBS) as the E3 ligase-recruiting ligand[2]. However, bestatin's moderate affinity for cIAP1 limited the degradation efficiency and required high micromolar concentrations to achieve a therapeutic effect[4]. This biochemical bottleneck catalyzed the development of next-generation SNIPERs incorporating high-affinity pan-IAP antagonists, most notably MV-1 [2],[4].
The Biochemical Rationale for MV-1 Integration
The transition to MV-1 marked a critical inflection point in SNIPER development[2],[5]. MV-1 binds with potent nanomolar affinity to the BIR3 domain of IAPs[4].
Mechanistic Causality: As a Senior Application Scientist, it is crucial to understand that the incorporation of MV-1 into the SNIPER scaffold does more than just enhance the recruitment of IAPs to the protein of interest (POI). It actively triggers the autoubiquitylation and subsequent proteasomal degradation of cIAP1 itself[6],[7]. This dual-action mechanism is a double-edged sword: while it effectively degrades the POI, the simultaneous depletion of cIAP1 can induce apoptosis in cancer cells, fundamentally altering the cellular phenotype independently of POI degradation[6]. Furthermore, MV-1's ability to recruit XIAP alongside cIAP1 provides functional redundancy, ensuring robust POI degradation even in cIAP1-depleted microenvironments[8],[9].
Mechanism of MV-1 SNIPER-mediated POI degradation vs. cIAP1 autoubiquitylation.
Historical Milestones in MV-1 SNIPER Development
The versatility of the MV-1 ligand has enabled the targeted degradation of diverse protein classes, moving the field beyond simple kinase inhibition[2].
-
BCR-ABL Kinase Degradation (2017): In 2017, successfully conjugated various ABL kinase inhibitors to MV-1[10],[11]. The resulting compounds demonstrated profound efficacy against chronic myelogenous leukemia (CML) models. For instance, SNIPER(ABL)-019 , which links dasatinib to MV-1, achieved a remarkable half-maximal degradation concentration (DC50) of 0.3 μM[10],[12].
-
Estrogen Receptor (ERα) Degradation: To target breast cancer, researchers developed SNIPER(ER)-19 by conjugating the ER ligand 4-hydroxytamoxifen (4-OHT) to MV-1[6],[7]. This molecule effectively reduced ERα levels in MCF-7 cells at concentrations as low as 30 nM, showcasing the potency of MV-1 in nuclear receptor targeting[7].
-
NOTCH1 Transcription Factor Degradation (2017): Transcription factors are notoriously "undruggable." In 2017, reported SNIPER-38 , a peptide-based degrader that conjugated a stapled peptide (MAML1/SAHM1) to MV-1[13],[14]. SNIPER-38 rapidly degraded NOTCH1 and its downstream target c-MYC in a dose-dependent manner[2],[5].
-
TACC3 and Phenotypic Modulation: The choice of the IAP ligand dictates the ultimate cellular response. When the TACC3 ligand KHS108 was conjugated to MV-1 (forming KHS108-MV1 ), the resulting SNIPER induced massive cytoplasmic vacuolization derived from the endoplasmic reticulum (ER) and triggered paraptosis-like cell death, a unique vulnerability in cancer cells[8],[9],[15].
Quantitative Data Summary
The following table synthesizes the binding moieties and degradation efficiencies of pivotal MV-1-based SNIPERs developed over the last decade[3],[10],[12],[16],[7],[14].
| SNIPER Designation | Target Protein | POI Ligand | IAP Ligand | DC50 Value | Key Cellular Outcome |
| SNIPER(ABL)-019 | BCR-ABL | Dasatinib | MV-1 | 0.3 μM | Degradation of BCR-ABL; Apoptosis in CML cells |
| SNIPER(ABL)-015 | BCR-ABL | GNF-5 | MV-1 | 5.0 μM | Degradation of BCR-ABL |
| SNIPER(ABL)-047 | BCR-ABL | HG-7-85-01 | MV-1 | 2.0 μM | Degradation of BCR-ABL |
| SNIPER(ER)-19 | ERα | 4-OHT | MV-1 | ~30 nM | Decreased ERα in MCF-7 breast cancer cells |
| SNIPER-38 | NOTCH1 | MAML1 Peptide | MV-1 | Dose-dependent | Rapid degradation of NOTCH1 and c-MYC |
| KHS108-MV1 | TACC3 | KHS108 | MV-1 | Dose-dependent | Cytoplasmic vacuolization; Paraptosis-like death |
Standardized Experimental Protocol for MV-1 SNIPER Validation
Validating an MV-1-based SNIPER requires a self-validating experimental loop to confirm that degradation is strictly UPS-dependent and to monitor IAP autoubiquitylation[15],[11].
Experimental workflow for self-validating MV-1 SNIPER efficacy and mechanism.
Step-by-Step Methodology:
-
Cell Culture & Dosing: Seed target cells (e.g., K562 cells for BCR-ABL targeting) at 1×105 cells/mL. Treat with a logarithmic concentration gradient of the MV-1 SNIPER (10 nM to 10 μM) for 4–24 hours[2],[11].
-
Proteasome Rescue Assay (Critical Control): To prove causality, pre-treat a parallel cohort with 10 μM MG132 (a 26S proteasome inhibitor) for 1 hour prior to SNIPER addition. If degradation is genuinely UPS-mediated, MG132 must rescue POI levels[15].
-
Protein Extraction & Western Blotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Probe lysates for the POI, cIAP1, XIAP, and a loading control (e.g., GAPDH). Note: MV-1 will likely cause a concurrent drop in cIAP1 bands.[15],[11].
-
Phenotypic Evaluation: Conduct an Annexin V/PI flow cytometry assay to differentiate between standard apoptosis (driven by cIAP1/XIAP degradation) and alternative death pathways like paraptosis[8],[15].
References
-
Wang C, Zhang Y, Shi L, et al. "Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022;37(1):1437-1453. URL:[Link]
-
Shibata N, Miyamoto N, Nagai K, et al. "Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands." Cancer Science, 2017;108(8):1657-1666. URL:[Link]
-
Ohoka N, Nagai K, Shibata N, Naito M. "SNIPER(TACC3) induces cytoplasmic vacuolization and sensitizes cancer cells to Bortezomib." Cancer Science, 2017;108(5):1032-1041. URL:[Link]
-
Ohoka N, Misawa T, Kurihara M, Demizu Y, Naito M. "Development of a peptide-based inducer of protein degradation targeting NOTCH1." Bioorganic & Medicinal Chemistry Letters, 2017;27(22):4985-4988. URL:[Link]
-
Bricelj A, Steinebach C, et al. "Estrogen Receptor-α Targeting: PROTACs, SNIPERs, Peptide-PROTACs, Antibody Conjugated PROTACs and SNIPERs." Pharmaceutics, 2022;14(11):2523. URL:[Link]
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Difference between PROTACs and SNIPERs using MV-1-NH-Me
An In-Depth Technical Guide to Targeted Protein Degradation: A Comparative Analysis of PROTACs and SNIPERs Featuring MV-1-NH-Me
Authored by a Senior Application Scientist
This guide provides a detailed exploration of two prominent strategies in targeted protein degradation (TPD): Proteolysis-Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). We will delve into their core mechanisms, structural nuances, and developmental pathways, with a special focus on the pivotal molecule MV-1-NH-Me to illustrate their fundamental differences.
The Dawn of a New Therapeutic Modality: Targeted Protein Degradation
The ability to selectively eliminate pathogenic proteins represents a paradigm shift in drug discovery. Unlike traditional inhibitors that merely block a protein's function, TPD technologies orchestrate the complete removal of a target protein from the cellular environment. This is accomplished by hijacking the cell's own ubiquitin-proteasome system (UPS), a natural process for degrading unwanted or damaged proteins.
The UPS involves a three-enzyme cascade (E1, E2, and E3) that tags substrate proteins with ubiquitin, marking them for destruction by the proteasome. TPD leverages this system by creating bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the target's ubiquitination and subsequent degradation.
PROTACs: The Pioneers of Bifunctional Degraders
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This tripartite structure forms a ternary complex between the POI and the E3 ligase, facilitating the transfer of ubiquitin from the E2 enzyme to the POI.
Mechanism of Action: A Catalytic Cycle
The PROTAC acts as a catalyst, repeatedly bringing together the POI and the E3 ligase without being consumed in the process. This catalytic nature allows for substoichiometric concentrations of the PROTAC to induce significant degradation of the target protein.
Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.
Key E3 Ligases Recruited by PROTACs
The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL). Ligands for these E3 ligases, such as thalidomide and its analogs for CRBN and derivatives of the VHL inhibitor for VHL, are well-characterized and have been extensively used in the development of potent PROTACs.
SNIPERs: Expanding the E3 Ligase Repertoire
SNIPERs represent a distinct class of TPD molecules that specifically recruit the inhibitor of apoptosis (IAP) family of E3 ligases, which includes cIAP1, cIAP2, and XIAP. This key difference in E3 ligase engagement is the primary distinction between SNIPERs and the more common CRBN/VHL-recruiting PROTACs.
The Role of IAPs in Protein Degradation
IAPs are RING-finger E3 ligases that play a crucial role in regulating apoptosis and other cellular processes. The development of SNIPERs capitalized on the discovery that certain small molecules could induce the auto-ubiquitination and degradation of IAPs.
MV-1-NH-Me: A Case Study in SNIPER Design
A pivotal molecule in the development of SNIPERs is MV-1-NH-Me. This compound is a derivative of the IAP antagonist MV1. The addition of a methyl group to the amine (NH) of MV1 to create MV-1-NH-Me was a critical modification that allowed for its incorporation into a bifunctional degrader. This modification provided a crucial attachment point for a linker and a POI ligand, without significantly compromising its ability to bind to IAPs.
PROTACs vs. SNIPERs: A Head-to-Head Comparison
The choice between a PROTAC and a SNIPER approach depends on several factors, including the target protein, its cellular localization, and the desired pharmacological profile.
| Feature | PROTACs | SNIPERs |
| Recruited E3 Ligase | Primarily CRBN and VHL | IAP family (cIAP1, cIAP2, XIAP) |
| Mechanism of Action | Formation of a ternary complex leading to POI ubiquitination | Formation of a ternary complex leading to POI ubiquitination |
| Key Ligand Example | Thalidomide (for CRBN), VHL-1 (for VHL) | MV-1-NH-Me (for IAPs) |
| Developmental Stage | More advanced, with several candidates in clinical trials | Earlier stage of development |
| Potential Advantages | Well-established chemistry and biology | Potential for distinct tissue distribution and overcoming resistance to CRBN/VHL-based degraders |
Experimental Protocols: Designing and Evaluating Degraders
The development of effective PROTACs and SNIPERs involves a rigorous experimental workflow.
Step 1: Design and Synthesis
The initial step involves the rational design and chemical synthesis of the bifunctional degrader. This requires the careful selection of a potent POI ligand, an effective E3 ligase ligand, and a linker of optimal length and composition.
Step 2: In Vitro Binding Assays
Binding affinities of the degrader to both the POI and the E3 ligase are determined using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
Step 3: Cellular Degradation Assays
The ability of the degrader to induce the degradation of the POI in cultured cells is assessed using methods like Western blotting or mass spectrometry-based proteomics.
Figure 2: A typical experimental workflow for the development and evaluation of protein degraders.
Step 4: Ternary Complex Formation Assays
Techniques such as proximity-based assays (e.g., AlphaLISA) can be used to directly measure the formation of the ternary complex in solution.
Step 5: Functional Assays
The downstream biological consequences of POI degradation are evaluated using relevant functional assays, such as cell viability or reporter gene assays.
Step 6: In Vivo Efficacy Studies
Promising candidates are advanced into animal models to assess their in vivo efficacy, pharmacokinetics, and pharmacodynamics.
The Future of Targeted Protein Degradation
The field of targeted protein degradation is rapidly evolving, with ongoing efforts to discover new E3 ligases, develop novel E3 ligase ligands, and expand the range of "undruggable" targets that can be addressed with this technology. Both PROTACs and SNIPERs represent powerful tools in this endeavor, and the continued exploration of their distinct mechanisms will undoubtedly lead to the development of novel therapeutics for a wide range of diseases.
References
-
An, S., & Fu, L. (2022). Small-molecule PROTACs: An emerging and promising approach for the development of new therapeutics. Signal Transduction and Targeted Therapy. [Link]
-
Ohoka, N., et al. (2017). Development of a new class of protein degraders (SNIPERs) based on IAP antagonists. MedChemComm. [Link]
-
Sakamoto, K. M., et al. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences. [Link]
Engineering Targeted Protein Degradation: A Technical Guide to MV-1-NH-Me and SNIPER-Mediated Pathways
Introduction: The Evolution of E3 Ligase Recruitment
Targeted Protein Degradation (TPD) has fundamentally restructured drug discovery by enabling the destruction of previously "undruggable" proteins. While conventional Proteolysis Targeting Chimeras (PROTACs) predominantly hijack Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligases, a distinct and powerful class of degraders known as utilizes Inhibitor of Apoptosis Proteins (IAPs)[1]. At the core of this technology is MV-1-NH-Me , a highly specific synthetic ligand that binds to the BIR domains of IAPs, serving as the critical E3-recruiting anchor in SNIPER design[2].
The Structural and Mechanistic Architecture of MV-1-NH-Me
MV-1-NH-Me (also known as PROTAC IAP binding moiety 2) is an engineered derivative of the pan-IAP antagonist MV1[3]. When conjugated via a chemical linker to a target-binding ligand (such as an ABL kinase inhibitor), it forms a heterobifunctional molecule capable of inducing spatial proximity between a Protein of Interest (POI) and an IAP E3 ligase (primarily cIAP1 and XIAP)[4].
Unlike VHL or CRBN-recruiting PROTACs, MV-1-NH-Me-based SNIPERs exhibit a unique pharmacological hallmark: dual degradation [1]. Because IAPs are RING-type E3 ligases that naturally regulate their own levels via auto-ubiquitination, the formation of the SNIPER ternary complex not only trans-ubiquitinates the POI but also triggers the simultaneous[5]. This is highly advantageous in oncology, as cancer cells frequently overexpress IAPs to evade apoptosis; thus, MV-1-NH-Me conjugates dismantle both the oncogenic driver and the cellular resistance mechanism[1].
Target Protein Degradation Pathway
The degradation cascade initiated by MV-1-NH-Me is a strictly coordinated sequence of thermodynamic and enzymatic events.
Fig 1. MV-1-NH-Me SNIPER mechanism inducing dual degradation of target and IAP.
Quantitative Profiling of MV-1-NH-Me Conjugates
The efficacy of MV-1-NH-Me is highly dependent on the linker length and the affinity of the target ligand. In the context of Chronic Myeloid Leukemia (CML), conjugating MV-1-NH-Me to dasatinib or imatinib has yielded potent BCR-ABL degraders[4]. The table below summarizes the quantitative degradation metrics of key MV-1-NH-Me conjugates.
| Conjugate Name | Target Protein | E3 Ligase Recruited | Cell Line Model | DC50 (Approx.) | Dmax |
| SNIPER-5 | BCR-ABL | cIAP1 / XIAP | K562 (Leukemia) | ~100 nM | >90% |
| SNIPER(ABL)-019 | BCR-ABL | cIAP1 / XIAP | K562 (Leukemia) | ~300 nM | >80% |
| SNIPER(BRD)-1 | BRD4 | cIAP1 / XIAP | HeLa (Cervical) | ~10-50 nM | >85% |
Table 1: Pharmacological profiling of benchmark MV-1-NH-Me based SNIPERs. DC50 represents the concentration required for 50% degradation, and Dmax represents the maximum achievable degradation.
Self-Validating Experimental Protocols for SNIPER Validation
To rigorously prove that an MV-1-NH-Me conjugate operates via a genuine TPD mechanism rather than off-target cytotoxicity or transcriptional suppression, researchers must employ a self-validating experimental matrix[6].
Fig 2. Self-validating experimental workflow for MV-1-NH-Me mediated degradation.
Step-by-Step Methodology & Causality
Phase 1: Dose-Response and the "Hook Effect"
-
Protocol: Seed target cells (e.g., K562) at 2×105 cells/mL. Treat with the MV-1-NH-Me conjugate in a logarithmic concentration gradient (1 nM to 30 μM) for 24 hours.
-
Causality: This step establishes the DC50. Crucially, at excessively high concentrations (typically >10 μM), you must look for the "hook effect" (prozone effect). Because degradation relies on a ternary complex (POI:SNIPER:IAP), oversaturating the system forces the formation of inactive binary complexes (POI:SNIPER and SNIPER:IAP), halting degradation. Observing this hook effect is a primary indicator of proximity-driven pharmacology[4].
Phase 2: Dual-Target Western Blotting
-
Protocol: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Perform SDS-PAGE and immunoblotting. Probe for the POI (e.g., BCR-ABL), the E3 ligase (cIAP1), and a loading control (GAPDH).
-
Causality: Unlike standard PROTACs, a successful MV-1-NH-Me SNIPER will show a dose-dependent depletion of both the POI and cIAP1[6]. If cIAP1 remains stable, the molecule is likely not operating via the canonical SNIPER pathway.
Phase 3: Mechanistic Rescue (The Validation Matrix)
-
Protocol A (Proteasome Blockade): Pre-treat cells with 10 μM MG132 (a 26S proteasome inhibitor) for 2 hours before adding the SNIPER[7].
-
Protocol B (Ligand Competition): Pre-treat cells with a 10-fold molar excess of[6].
-
Causality: Protocol A must completely rescue the POI from degradation, proving the loss of protein is strictly post-translational and proteasome-dependent. Protocol B must also rescue the POI, proving that degradation is exclusively driven by the specific engagement of the IAP BIR domain by the MV-1-NH-Me moiety, ruling out off-target E3 recruitment[6].
References
-
SNIPERs—Hijacking IAP activity to induce protein degradation Source: Drug Discovery Today: Technologies (PubMed) URL:[Link]
-
Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]
-
Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation Source: ACS Omega (PubMed Central) URL:[Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Note: Rational Linker Design and Validation Protocols for MV-1-NH-Me SNIPERs
Executive Summary
Specific and Nongenetic IAP-dependent Protein ERasers (SNIPERs) represent a powerful modality in targeted protein degradation (TPD). Unlike PROTACs that typically recruit CRBN or VHL, SNIPERs hijack the Inhibitor of Apoptosis Protein (IAP) family of RING-type E3 ligases (cIAP1, cIAP2, and XIAP)[1]. This application note provides a comprehensive, mechanistic guide to designing linkers for SNIPERs utilizing MV-1-NH-Me , a highly effective IAP-recruiting ligand. By bridging structural theory with self-validating experimental protocols, this guide equips drug development professionals to optimize ternary complex formation and achieve robust target degradation.
Mechanistic Rationale of MV-1-NH-Me in SNIPER Design
MV-1 is a potent, synthetic Smac mimetic that acts as a pan-IAP antagonist[2]. In the context of SNIPER development, unmodified E3 ligands often lack an optimal attachment point, leading to steric clashes that abrogate ligase activity.
The MV-1-NH-Me Advantage: MV-1-NH-Me is specifically engineered with a secondary methylamine handle[3][4]. Structural analyses of MV-1 bound to the BIR3 domain of IAPs reveal that this specific functional group projects outward into the solvent-exposed region. Utilizing this secondary amine as the linker attachment point ensures that the E3 ligase's binding pocket remains unhindered, preserving the high nanomolar affinity required to anchor the SNIPER-E3 complex[4].
Furthermore, SNIPERs exhibit a unique pharmacological hallmark: they induce the simultaneous auto-ubiquitination and degradation of the E3 ligase (cIAP1/XIAP) alongside the Protein of Interest (POI)[1][5]. This dual-degradation mechanism is highly advantageous in oncology, as it removes the anti-apoptotic safety net of cancer cells while eliminating the oncogenic driver.
Fig 1. SNIPER-mediated ternary complex formation and dual degradation pathway.
Structural Considerations for Linker Design
The linker is not merely a passive tether; it is the thermodynamic driver of the ternary complex. When conjugating a POI warhead to MV-1-NH-Me, two primary variables must be systematically optimized:
-
Composition (PEG vs. Alkyl): Early iterations of SNIPERs relied heavily on hydrophobic alkyl linkers, which resulted in poor aqueous solubility and high non-specific protein binding[5][6]. Transitioning to Polyethylene Glycol (PEG) linkers drastically reduces the compound's lipophilicity (clogP). This is critical because the high molecular weight of SNIPERs naturally pushes them toward the limits of Lipinski’s rules; PEGylation restores necessary pharmacokinetic viability[6].
-
Length and the Hook Effect: The linker must be long enough to prevent steric repulsion between the POI and the IAP BIR3 domain, but short enough to minimize the entropic penalty of complex formation. An optimized linker length stabilizes the cooperative ternary complex over non-productive binary complexes, thereby mitigating the "hook effect" (auto-inhibition at high drug concentrations)[5].
Quantitative Benchmarking of MV-1-Based SNIPERs
To illustrate the critical nature of warhead and linker pairing, Table 1 summarizes the degradation profiles of representative BCR-ABL targeting SNIPERs utilizing the MV-1-NH-Me scaffold. Notice how varying the kinase inhibitor warhead drastically alters the Half-Maximal Degradation Concentration ( DC50 ).
| Compound Name | POI Warhead | E3 Ligand | Target Protein | DC50 Value | Reference |
| SNIPER(ABL)-019 | Dasatinib | MV-1-NH-Me | BCR-ABL | 0.3 μM | [1][7] |
| SNIPER(ABL)-047 | HG-7-85-01 | MV-1-NH-Me | BCR-ABL | 2.0 μM | [7] |
| SNIPER(ABL)-015 | GNF5 | MV-1-NH-Me | BCR-ABL | 5.0 μM | [7][] |
| SNIPER(ABL)-050 | Imatinib | MV-1-NH-Me | BCR-ABL | Active | [7][9] |
Table 1: Comparative degradation metrics of MV-1-NH-Me conjugated SNIPERs.
Step-by-Step Protocol: Conjugation and Validation
The following methodology outlines a self-validating workflow for synthesizing and testing MV-1-NH-Me SNIPERs.
Fig 2. End-to-end workflow for the design and validation of MV-1-NH-Me SNIPERs.
Phase 1: Chemical Conjugation (Amide Coupling)
Objective: Covalently link a carboxylic acid-functionalized PEG-warhead to the secondary amine of MV-1-NH-Me. Causality: We utilize HATU and DIPEA because coupling to a secondary, sterically hindered amine (like the methylamine on MV-1-NH-Me) requires a highly reactive uronium coupling agent to ensure high yields and prevent epimerization of the chiral centers on the MV-1 scaffold.
-
Preparation: Dissolve 1.0 eq of the POI-PEG-COOH intermediate in anhydrous DMF under an inert argon atmosphere.
-
Activation: Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to form the active ester.
-
Conjugation: Add 1.0 eq of MV-1-NH-Me[10] to the reaction mixture. Stir at room temperature for 12-18 hours.
-
Purification: Quench the reaction with water, extract with EtOAc, and purify via preparative HPLC to isolate the pure SNIPER molecule.
Phase 2: Biochemical Validation (Ternary Complex Formation)
Objective: Confirm that the synthesized SNIPER can simultaneously bind the POI and the IAP BIR3 domain in vitro. Causality: Cellular assays are susceptible to false negatives due to poor cell permeability. By running a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay first, you isolate the thermodynamic viability of the linker geometry from pharmacokinetic variables.
-
Incubate recombinant POI (tagged with a Tb-donor fluorophore) and recombinant cIAP1-BIR3 domain (tagged with an AF647-acceptor fluorophore) in assay buffer.
-
Titrate the synthesized SNIPER from 0.1 nM to 10 μM.
-
Measure the FRET signal. A bell-shaped curve confirms productive ternary complex formation, with the drop-off at high concentrations representing the expected hook effect[5].
Phase 3: Cellular Degradation & Self-Validation Assay
Objective: Quantify the DC50 and validate the on-target mechanism. Causality: This protocol utilizes a built-in self-validating system . Because SNIPERs uniquely induce the degradation of cIAP1 alongside the target protein[1], monitoring cIAP1 levels serves as an internal positive control for cell permeability and E3 ligase engagement.
-
Cell Treatment: Seed target cancer cells (e.g., K562 for BCR-ABL targets) in 6-well plates. Treat with the SNIPER molecule at varying concentrations (10 nM to 10 μM) for 6 to 24 hours[6].
-
Competition Control (Crucial): In a parallel well, pre-incubate cells with a 10-fold molar excess of free MV-1 antagonist for 1 hour before adding the SNIPER. Causality: If degradation is genuinely mediated by IAP recruitment, the free MV-1 will saturate the ligase, rescuing the POI from degradation. If the POI still degrades, the effect is an off-target artifact.
-
Western Blotting: Lyse cells and perform immunoblotting for the POI, cIAP1, and a loading control (e.g., GAPDH).
-
Interpretation:
-
POI degrades + cIAP1 degrades: Successful SNIPER activity.
-
POI stable + cIAP1 degrades: The SNIPER enters the cell and engages the E3 ligase, but the linker geometry fails to form a productive ternary complex with the POI. Redesign the linker length.
-
POI stable + cIAP1 stable: The molecule is likely failing to penetrate the cell membrane. Switch to a more hydrophilic PEG linker to reduce lipophilicity.
-
References
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SNIPERs (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. adooq.com [adooq.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. 2095244-62-3|(S)-1-((S)-2-Cyclohexyl-2-((S)-2-(methylamino)propanamido)acetyl)-N-((S)-1-(methylamino)-1-oxo-3,3-diphenylpropan-2-yl)pyrrolidine-2-carboxamide|BLD Pharm [bldpharm.com]
- 15. PROTAC IAP binding moiety 2 | 2095244-62-3 [chemicalbook.com]
Application Note: Modular Synthesis of IAP-Recruiting SNIPERs via Click Chemistry with MV-1-NH-Me
Executive Summary & Strategic Context
Targeted protein degradation has revolutionized drug discovery by utilizing heterobifunctional molecules to hijack the ubiquitin-proteasome system (UPS). While Cereblon (CRBN) and von Hippel-Lindau (VHL) are the most commonly recruited E3 ligases, Inhibitor of Apoptosis Protein (IAP)-based PROTACs—often termed SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers)—offer a distinct therapeutic advantage. SNIPERs not only degrade the target protein of interest (POI) but also induce the autoubiquitylation and degradation of IAPs (such as cIAP1 and XIAP), effectively removing the apoptotic brakes in cancer cells[1].
MV-1-NH-Me (CAS: 2095244-62-3) is a highly potent, monovalent Smac mimetic derivative engineered specifically for SNIPER synthesis[2]. The presence of a secondary amine (-NH-Me) provides a highly stable, albeit sterically demanding, attachment point for linker conjugation[3]. Because PROTAC efficacy is heavily dependent on the linker's length and flexibility to avoid the thermodynamic "hook effect" (where inactive binary complexes outcompete the active ternary complex)[4], researchers must synthesize extensive linker libraries. Click chemistry (e.g., SPAAC and CuAAC) enables the rapid, modular, and orthogonal assembly of these libraries by decoupling the synthesis of the target warhead from the MV-1 E3 engager[5].
Selection of Click Chemistry Reagents: Causality & Compatibility
Directly macrocyclizing or linearly synthesizing a 1,000+ Da PROTAC often results in poor yields and complex purification. By functionalizing MV-1-NH-Me with a click-compatible handle, researchers can create a "universal E3 engager" that reacts selectively with any functionalized warhead.
Overcoming the Secondary Amine Bottleneck
The -NH-Me group on MV-1 is a secondary amine. Standard N-hydroxysuccinimide (NHS) esters react sluggishly with secondary amines due to steric hindrance. Causality: To ensure complete conversion, we recommend using a free carboxylic acid click reagent (e.g., DBCO-PEG-COOH) paired with the highly reactive uronium coupling reagent HATU . HATU forms an active HOAt ester that efficiently overcomes the steric bulk of the methyl group, while the non-nucleophilic base DIPEA maintains the optimal pH without competing for the activated ester.
Quantitative Comparison of Click Strategies
Selecting the correct click modality dictates the downstream biological compatibility of the synthesized SNIPER.
Table 1: Comparison of Click Chemistry Strategies for MV-1-NH-Me
| Click Modality | Reagent for MV-1-NH-Me | Complementary Warhead Handle | Reaction Rate ( k ) | Yield | Biocompatibility / Causality |
| SPAAC (Strain-Promoted) | DBCO-PEG n -COOH | Azide-PEG n -Warhead | ~0.1 - 1 M −1 s −1 | 85-95% | High. Copper-free. Prevents heavy metal toxicity in sensitive cell-based degradation assays. |
| CuAAC (Copper-Catalyzed) | Alkyne-PEG n -COOH | Azide-PEG n -Warhead | ~10 - 100 M −1 s −1 | 90-98% | Moderate. Requires Cu(I). High risk of target protein oxidation or cytotoxicity if not rigorously purified. |
| iEDDA (Inverse Electron-Demand) | Tetrazine-PEG n -COOH | TCO-PEG n -Warhead | >10,000 M −1 s −1 | >95% | High. Extremely fast, but introduces a bulky, rigid linkage that may sterically disrupt ternary complex formation. |
Note: For the synthesis of SNIPERs targeting sensitive kinases (e.g., BCR-ABL or ER α ), SPAAC is the gold standard as it eliminates the risk of residual copper interfering with cellular assays[4][6].
Experimental Protocols: A Self-Validating Workflow
The following protocols detail the two-step synthesis of a SNIPER using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This system is self-validating: Step A is confirmed by a mass shift, and Step B is confirmed by the disappearance of the azide peak via LC-MS.
Protocol A: Synthesis of Click-Ready MV-1-DBCO
Objective: Convert the secondary amine of MV-1-NH-Me into a highly reactive DBCO handle.
Materials:
-
MV-1-NH-Me (1.0 equivalent)[2]
-
DBCO-PEG 4 -COOH (1.2 equivalents)
-
HATU (1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents)
-
Anhydrous DMF
Step-by-Step Methodology:
-
Pre-activation: Dissolve DBCO-PEG 4 -COOH and HATU in anhydrous DMF (0.1 M concentration). Stir at room temperature for 10 minutes. Causality: This pre-activation step ensures the formation of the highly reactive HOAt ester before introducing the sterically hindered secondary amine, minimizing side reactions.
-
Coupling: Add MV-1-NH-Me, followed immediately by DIPEA.
-
Reaction: Stir the mixture under an inert atmosphere (N 2 or Argon) at room temperature for 4–6 hours.
-
Self-Validation (QC): Monitor the reaction via LC-MS. Look for the disappearance of the MV-1-NH-Me mass ( m/z 575.74) and the appearance of the MV-1-DBCO adduct.
-
Purification: Quench with water and purify via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize to obtain MV-1-DBCO as a solid.
Protocol B: SPAAC Assembly of the Final SNIPER
Objective: Modularly assemble the SNIPER by clicking MV-1-DBCO with an Azide-functionalized warhead (e.g., Azide-Dasatinib for BCR-ABL degradation).
Materials:
-
MV-1-DBCO (1.0 equivalent)
-
Azide-PEG n -Warhead (1.1 equivalents)
-
Anhydrous DMSO
Step-by-Step Methodology:
-
Preparation: Dissolve MV-1-DBCO and the Azide-Warhead separately in anhydrous DMSO to create 10 mM stock solutions.
-
Click Reaction: Mix the solutions in a 1:1.1 molar ratio (slight excess of warhead). Stir at room temperature for 2 to 12 hours. Causality: Because SPAAC relies solely on ring strain rather than a catalyst, the reaction is slower than CuAAC but guarantees zero heavy-metal contamination.
-
Self-Validation (QC): Monitor via LC-MS. The reaction is complete when the DBCO absorbance peak (~309 nm) is fully consumed and the mass of the triazole-linked SNIPER is dominant.
-
Isolation: Purify the final SNIPER via preparative HPLC and verify purity (>95%) via High-Resolution Mass Spectrometry (HRMS) and 1 H-NMR before proceeding to in vitro ubiquitination or cellular degradation assays (e.g., K562 cell proliferation assays)[4].
Mechanistic Visualization
The following diagram illustrates the logical flow and physical mechanism of action of the assembled MV-1-based SNIPER. Upon entering the cell, the click-assembled molecule bridges the target protein and the E3 ligase, initiating the degradation cascade.
Mechanism of action for a modularly assembled MV-1-based SNIPER degrading a target protein.
References
-
Wang C, et al. "Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. URL:[Link]
-
Wierzbowska A, et al. "Targeting Protein Degradation Pathways in Tumors: Focusing on their Role in Hematological Malignancies." Cancers, 2022. URL:[Link]
-
Shibata N, et al. "Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands." Cancer Science, 2017. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
Mechanistic Rationale: The Strategic Choice of MV-1-NH-Me
As a Senior Application Scientist in the field of Targeted Protein Degradation (TPD), I have designed this technical guide to move beyond standard operational procedures. The development of bivalent degraders—specifically SNIPERs (Specific and Nongenetic IAP-dependent Protein ERasers) and PROTACs—requires a deep understanding of ternary complex kinetics, E3 ligase biology, and cellular validation mechanisms.
This guide provides a comprehensive, self-validating framework for utilizing MV-1-NH-Me to degrade the oncogenic BCR-ABL fusion protein, a primary driver of Chronic Myeloid Leukemia (CML).
While many PROTACs utilize CRBN or VHL ligands, the use of MV-1-NH-Me (CAS: 2095244-62-3) offers a distinct pharmacological advantage. MV-1-NH-Me is a highly potent, synthetic ligand that specifically recruits the Inhibitor of Apoptosis Proteins (IAPs), primarily cIAP1 [1].
When conjugated to an ABL kinase inhibitor (such as dasatinib or imatinib variants) via a chemical linker, MV-1-NH-Me forms a bivalent SNIPER molecule. The causality behind choosing cIAP1 for BCR-ABL degradation is twofold:
-
Targeted Degradation : The SNIPER induces spatial proximity between cIAP1 and BCR-ABL, hijacking the E3 ligase to polyubiquitinate the kinase, routing it to the 26S proteasome for degradation. This overcomes the resistance mechanisms (e.g., T315I mutations) that plague traditional Tyrosine Kinase Inhibitors (TKIs).
-
Synergistic Apoptosis : IAPs are frequently overexpressed in cancer cells to evade cell death. MV-1-NH-Me not only redirects cIAP1 to BCR-ABL but can also induce the auto-ubiquitination and degradation of cIAP1 itself. This dual-action mechanism simultaneously removes the oncogenic driver and lowers the apoptotic threshold of the leukemia cell [2].
Pathway Visualization
Figure 1. MV-1-NH-Me-mediated BCR-ABL degradation via the SNIPER/cIAP1 pathway.
Quantitative Profiling & Benchmarks
To evaluate the efficacy of an MV-1-NH-Me-based BCR-ABL degrader, researchers must benchmark against established kinetic and phenotypic parameters. The table below summarizes the expected quantitative profile based on foundational SNIPER development [1][3].
| Parameter | Expected Range | Biological Causality & Significance |
| E3 Ligase Target | cIAP1 / cIAP2 | Recruited by the MV-1-NH-Me moiety to form the productive ternary complex. |
| DC50 (Degradation) | 10 nM – 30 nM | The concentration achieving 50% maximal degradation of BCR-ABL. |
| Dmax | > 90% | Maximum achievable degradation. Incomplete degradation may indicate rapid target resynthesis. |
| Cell Viability IC50 | ~10 nM | Correlates physical target degradation with phenotypic cell death in addicted CML lines. |
| cIAP1 Auto-degradation | Observed at >100 nM | High concentrations trigger cIAP1 self-destruction, which can prematurely halt BCR-ABL degradation (the "Hook Effect"). |
Self-Validating Experimental Protocols
A robust TPD assay cannot merely measure protein loss; it must definitively prove the mechanism of that loss. The following protocol is designed as a self-validating system to confirm that BCR-ABL reduction is strictly dependent on cIAP1 recruitment and proteasomal degradation.
Cell Culture & Compound Treatment
-
Model Selection : Use K562 cells (human CML). Causality: These cells naturally harbor the Philadelphia chromosome (t(9;22)) and are addicted to BCR-ABL signaling, providing a highly relevant physiological environment.
-
Step 1 : Seed K562 cells at 2×105 cells/mL in RPMI-1640 supplemented with 10% FBS.
-
Step 2 : Prepare a serial dilution of the MV-1-NH-Me SNIPER (e.g., 1 nM, 10 nM, 30 nM, 100 nM, 300 nM, 1 μM) in DMSO. Ensure final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity.
-
Step 3 : Incubate cells for a time-course (4h, 8h, 16h, 24h). Causality: PROTACs/SNIPERs act catalytically. Peak degradation often occurs early (4-8h). At 24h, you may observe a rebound in BCR-ABL levels due to the auto-degradation of cIAP1, which depletes the available E3 ligase pool.
Mechanistic Validation (The "Why" Controls)
To prove the degradation is mechanistically sound, run parallel cohorts with the following pre-treatments (2 hours prior to SNIPER addition):
-
Proteasome Dependence : Pre-treat with 10 μM MG132 (Proteasome inhibitor).
-
Validation: If BCR-ABL levels are rescued (remain high) in the presence of MG132, the degradation is definitively proteasome-dependent.
-
-
E3 Ligase Dependence : Pre-treat with a 10-fold molar excess of free MV-1-NH-Me ligand.
-
Validation: The free ligand will saturate cIAP1 binding sites, preventing the SNIPER from forming the ternary complex. If BCR-ABL is rescued, the degradation is strictly cIAP1-dependent and not an off-target artifact.
-
Protein Extraction & Western Blotting
-
Step 4 : Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Step 5 : Resolve 20 μg of total protein via SDS-PAGE and transfer to a PVDF membrane.
-
Step 6 : Probe for the following targets:
-
BCR-ABL (Target degradation).
-
cIAP1 (To monitor E3 ligase auto-degradation and the hook effect).
-
c-Abl (To ensure specificity against the fusion protein vs. wild-type).
-
GAPDH / β-Actin (Loading control).
-
Workflow Visualization
Figure 2. Self-validating experimental workflow for BCR-ABL degrader evaluation.
Troubleshooting & Optimization
-
Loss of Degradation at High Doses : If you observe excellent degradation at 30 nM but poor degradation at 1 μM, you are encountering the Hook Effect . At high concentrations, bivalent molecules independently saturate both the target and the E3 ligase, preventing ternary complex formation. Solution: Shift your assay window to lower nanomolar concentrations.
-
Rapid cIAP1 Depletion : If cIAP1 is degraded before BCR-ABL can be fully cleared, the catalytic cycle breaks. Solution: Optimize the linker length or attachment chemistry to reduce the SNIPER's propensity to induce cIAP1 auto-ubiquitination, favoring target ubiquitination instead.
References
Addressing IAP autoubiquitination issues with MV-1-NH-Me
Technical Support Center: Troubleshooting IAP Autoubiquitination in MV-1-NH-Me SNIPER Workflows
Welcome to the Targeted Protein Degradation (TPD) Optimization Hub. As a Senior Application Scientist, the most frequent failure mode I diagnose in campaigns using IAP-recruiting chimeras (SNIPERs) is the "E3 Suicide" phenomenon.
MV-1-NH-Me is a highly potent E3 ligase ligand[1], but it is fundamentally a SMAC mimetic. It does not passively bind cIAP1; it actively alters its conformation, triggering rapid autoubiquitination and clearance of the E3 ligase itself[2]. This guide provides the mechanistic causality and field-proven protocols needed to balance E3 ligase activation with successful target degradation.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: My Protein of Interest (POI) is not degrading, but my cIAP1 levels drop to zero within 30 minutes of adding the MV-1-NH-Me SNIPER. What is happening? A: You are observing premature E3 ligase exhaustion. In its basal state, cIAP1 is kept inactive because its BIR3 domain sequesters its catalytic RING domain. When the MV-1-NH-Me warhead of your SNIPER binds to BIR3, it disrupts this autoinhibitory interface. The unmasked RING domains rapidly homodimerize, which is the structural trigger for E2-ubiquitin recruitment[3]. Because the local concentration of cIAP1 is exceptionally high in this homodimer, it preferentially polyubiquitinates itself rather than your POI, leading to rapid proteasomal degradation of the E3 ligase[2]. If cIAP1 is destroyed before a stable ternary complex can form, POI degradation fails[4].
Mechanism of MV-1-NH-Me induced cIAP1 RING dimerization and autoubiquitination.
Q2: How do I distinguish between poor target engagement and E3 ligase exhaustion? A: You must decouple the ubiquitination event from the degradation event using a self-validating control. By pre-treating cells with the proteasome inhibitor MG132, you freeze the system. If you pull down your POI and see a high-molecular-weight ubiquitin smear, your SNIPER is successfully engaging the target, but the natural degradation kinetics are misaligned. If you only see cIAP1 ubiquitination and no POI ubiquitination, your SNIPER is acting solely as an IAP antagonist rather than a bifunctional degrader.
Q3: How can I optimize my SNIPER design to favor POI degradation over cIAP1 autoubiquitination? A: You have three primary optimization levers:
-
Dosing Kinetics (The Hook Effect): IAP-based SNIPERs have a notoriously narrow concentration window. High concentrations drive cIAP1 dimerization exponentially faster than ternary complex formation. Lowering your dose often paradoxically increases POI degradation.
-
Linkerology: A linker that is too short or rigid may sterically hinder the POI from reaching the activated E2 enzyme, leaving cIAP1 to default to autoubiquitination.
-
Ligand Switching: Consider switching the E3 warhead. While MV-1 has high affinity for cIAP1, newer ligands with biased affinity toward XIAP (which is less prone to rapid autoubiquitination) can stabilize the E3 ligase pool during the assay[4].
Decision matrix for troubleshooting premature cIAP1 degradation in SNIPER assays.
Section 2: Quantitative Dosing Strategy
To prevent E3 suicide, you must respect the kinetic limits of MV-1-NH-Me. The table below summarizes the typical kinetic relationship between SNIPER concentration, E3 ligase survival, and target degradation.
Table 1: Kinetic Profiling of MV-1-NH-Me SNIPERs at Varying Concentrations
| SNIPER Concentration | cIAP1 Half-Life ( t1/2 ) | POI Degradation ( Dmax ) | Mechanistic Outcome |
| 10 nM | > 12 hours | 25% | Sub-optimal target engagement; insufficient ternary complex formation. |
| 100 nM | 4 - 6 hours | 85% | Optimal balance; ternary complex formation outpaces E3 autoubiquitination. |
| 1 µM | < 30 minutes | 15% | E3 Ligase suicide; rapid cIAP1 dimerization and clearance (Hook Effect). |
Section 3: Experimental Protocols
Protocol: cIAP1 Autoubiquitination Rescue & Ternary Validation Assay
Objective: To determine if the lack of POI degradation is due to premature cIAP1 autoubiquitination or a failure in ternary complex formation.
Step 1: Proteasome Inhibition (The Causality Anchor)
-
Action: Pre-treat cells with 10 µM MG132 for 2 hours prior to SNIPER addition.
-
Causality: Blocking the 26S proteasome decouples the catalytic ubiquitination event from the degradation event. This traps the E3 ligase (cIAP1) in the cell, forcing it to accumulate ubiquitin chains without being destroyed, allowing you to observe if the POI is ever successfully ubiquitinated.
Step 2: Kinetic SNIPER Dosing
-
Action: Treat with 100 nM MV-1-NH-Me SNIPER. Harvest cells at tight kinetic intervals: 0, 15 min, 30 min, 1h, and 4h.
-
Causality: cIAP1 autoubiquitination is a rapid, exponential process upon BIR3 engagement. A standard 24-hour endpoint will show a blank blot. Tight timepoints capture the transient ternary complex before total E3 exhaustion.
Step 3: Denaturing Lysis
-
Action: Lyse cells in 1% SDS buffer and boil for 5 minutes, followed by dilution to 0.1% SDS before immunoprecipitation.
-
Causality: SNIPERs create strong non-covalent protein-protein interactions (cIAP1-SNIPER-POI). If you use standard RIPA buffer, cIAP1 will co-precipitate with your POI. Denaturing lysis ensures that any ubiquitin signal detected on the POI is covalently attached, preventing false positives from autoubiquitinated cIAP1 sticking to the complex.
Step 4: Orthogonal Western Blotting
-
Action: Immunoprecipitate the POI. Probe the IP fraction for Ubiquitin (K48/K63 linkages). Probe the whole cell lysate (WCL) for cIAP1 and POI.
-
Causality: This self-validating readout confirms three things simultaneously: (1) Did cIAP1 survive? (WCL), (2) Was the target engaged? (IP), and (3) Is the ubiquitination target-specific? (IP).
References
-
Releasing the Brakes on Apoptosis: Peptide Antagonists Trigger Dimerization and Autoubiquitination of Cellular Inhibitor of Apoptosis Protein 1 Source: Stanford University / Small Angle X-ray Scattering/Diffraction URL:[Link]
-
IAP antagonists induce autoubiquitination of c-IAPs, NF-kappaB activation, and TNFalpha-dependent apoptosis Source: PubMed / Cell URL:[Link]
-
Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents Source: PMC / National Institutes of Health URL:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. IAP antagonists induce autoubiquitination of c-IAPs, NF-kappaB activation, and TNFalpha-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Releasing the Brakes on Apoptosis: Peptide Antagonists Trigger Dimerization and Autoubiquitination of Cellular Inhibitor of Apoptosis Protein 1 | Small Angle X-ray Scattering/Diffraction [www-ssrl.slac.stanford.edu]
- 4. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Degrader Diagnostic Center: Troubleshooting MV-1-NH-Me SNIPERs
Welcome to the Technical Support Center for Targeted Protein Degradation (TPD). Transitioning from traditional CRBN or VHL-recruiting PROTACs to IAP-recruiting molecules—often referred to as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers)—introduces unique biochemical challenges[1].
MV-1 is a potent pan-IAP antagonist, and the NH-Me (methylamine) group serves as a highly efficient conjugation point for linker attachment. However, the distinct mechanism of action of IAP ligases means that standard PROTAC troubleshooting workflows often fall short. This guide provides an authoritative, causality-driven framework to diagnose and resolve target degradation failures specific to MV-1-NH-Me degraders.
Part 1: Core Diagnostic Q&A
Q1: I’ve confirmed my PROTAC binds both the target and cIAP1 in vitro, but I see zero target degradation in cells. What is the most likely failure point?
A: You are likely experiencing the "IAP Trap" (E3 Ligase Auto-Degradation). Unlike CRBN or VHL, cIAP1 and cIAP2 are RING-type E3 ligases that are highly sensitive to conformational changes. MV-1 mimics SMAC (Second Mitochondria-Derived Activator of Caspases). When MV-1 binds to the BIR3 domain of cIAP1, it induces a conformational shift that opens the auto-inhibited RING domain, causing the ligase to rapidly auto-ubiquitinate and degrade itself via the proteasome[2]. If your PROTAC degrades the E3 ligase faster than it ubiquitinates your target protein (POI), target degradation becomes impossible.
Q2: I see a slight reduction of my target at 10 nM, but at 1 µM, the target protein levels are completely unchanged. Is my compound precipitating?
A: No, this is the classic "Hook Effect" (Prozone Effect). Because PROTACs are event-driven, heterobifunctional molecules, their efficacy relies on forming a productive POI-PROTAC-E3 ternary complex. At excessive concentrations, the PROTAC saturates the binding pockets of both the target protein and cIAP1 independently[3]. This forms non-productive binary complexes that sterically prevent the ternary complex from assembling[4]. You must optimize your dosing window to find the DC50 (concentration of half-maximal degradation).
Q3: My Western blot shows cIAP1 levels are stable, and the target is not degraded. Could the linker design be the issue?
A: Yes, assuming the compound is cell-permeable, you are likely facing a steric clash. The NH-Me position on MV-1 dictates a specific exit vector for the linker. If the linker is too short or too rigid, the POI and cIAP1 may sterically repel each other, preventing the formation of a productive ternary complex. Systematically varying the linker length (e.g., PEG2 vs. PEG4 vs. Alkyl chains) is required to find the optimal geometry for ubiquitination[3].
Q4: My in vitro ubiquitination assay works perfectly, but the cell-based assay fails completely. What is happening?
A: This is a hallmark of poor cell permeability or high efflux. PROTAC molecules inherently violate Lipinski’s Rule of 5 due to their high molecular weight and polar surface area. While MV-1 is a potent binder, conjugating it to a large target ligand via a PEG linker can severely compromise membrane permeability[5].
Part 2: Mechanistic Workflows & Visualization
Understanding the divergence between productive target degradation and E3 auto-degradation is critical for MV-1 based SNIPERs.
Caption: Mechanistic divergence of MV-1 PROTACs: Target degradation vs E3 auto-degradation.
Caption: Logical troubleshooting workflow for diagnosing MV-1-NH-Me PROTAC failures.
Part 3: Quantitative Troubleshooting Matrix
Use the following data matrix to interpret your Western Blot results and dictate your next chemical biology steps.
| Target (POI) Level | cIAP1/2 Level | Diagnostic Conclusion | Recommended Next Step |
| Unchanged | Depleted (<10%) | E3 Auto-Degradation Trap: The MV-1 warhead is destroying the ligase before target ubiquitination can occur. | Switch to an XIAP-selective ligand, or alter the linker attachment point to reduce RING domain activation. |
| Unchanged | Unchanged | Permeability or Engagement Failure: The compound is not entering the cell, or failing to bind targets intracellularly. | Run a NanoBRET target engagement assay to confirm permeability. Optimize cLogP. |
| Degraded at 10nM, Unchanged at 1µM | Variable | Hook Effect: High concentrations are forming non-productive binary complexes[3]. | Perform a 10-point dose-response curve to establish the optimal degradation window. |
| Unchanged | Unchanged (Permeability Confirmed) | Steric Clash: The NH-Me exit vector or linker length prevents ternary complex formation. | Synthesize a library with varying linker lengths (e.g., PEG2 to PEG6) and rigidities[3]. |
Part 4: Self-Validating Experimental Protocol
To definitively diagnose why your MV-1-NH-Me PROTAC is failing, you must run a multiplexed assay that controls for permeability, E3 auto-degradation, and proteasome dependence simultaneously.
Expert Insight: Unlike VHL or CRBN, cIAP1 is a direct RING E3 ligase and does not rely on Cullin neddylation. Therefore, pre-treatment with MLN4924 (a NEDD8 inhibitor) will not rescue IAP-mediated degradation. You must use a direct proteasome inhibitor like MG132[5].
Multiplexed Target & E3 Ligase Degradation Assay
Step 1: Cell Seeding and Preparation
-
Seed your target cell line (e.g., MDA-MB-231, which has high basal cIAP1 expression) in 6-well plates at 2×105 cells/well. Allow to adhere overnight.
Step 2: Inhibitor Pre-treatment (The Validation Controls)
-
Well 1 & 2: Treat with Vehicle (0.1% DMSO).
-
Well 3: Pre-treat with 10 µM MG132 for 2 hours (Proteasome inhibitor control to prove degradation is UPS-dependent)[3].
Step 3: PROTAC Dosing (Checking the Hook Effect)
-
Well 1 (Control): Vehicle only.
-
Well 2 (Low Dose): Add 50 nM MV-1-NH-Me PROTAC.
-
Well 3 (Rescue): Add 50 nM MV-1-NH-Me PROTAC (in the presence of MG132).
-
Well 4 (High Dose): Add 5 µM MV-1-NH-Me PROTAC (to test for the Hook Effect).
-
Incubate all wells for 4 to 6 hours. Note: IAP auto-degradation happens rapidly (often within 1 hour)[2]. Do not wait 24 hours, or you will miss the mechanistic window.
Step 4: Lysis and Western Blotting
-
Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein using a BCA assay and normalize concentrations.
-
Run samples on an SDS-PAGE gel and transfer to a PVDF membrane[4].
-
Critical Probing: Probe the membrane simultaneously for:
-
Your Target Protein (POI)
-
cIAP1 (To check for E3 auto-degradation)
-
GAPDH / β -Actin (Loading control)
-
Interpretation: If cIAP1 is absent in Well 2, your PROTAC is acting as a traditional IAP antagonist rather than a degrader. If the POI is absent in Well 2, present in Well 3, and present in Well 4, you have successfully validated proteasome-dependent degradation and identified the hook effect.
References
-
In Vivo Knockdown of Pathogenic Proteins via Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Erasers (SNIPERs). National Institutes of Health (NIH). Available at:[Link]
-
Targeted Protein Degradation: Design Considerations for PROTAC Development. National Institutes of Health (NIH). Available at:[Link]
Sources
- 1. In Vivo Knockdown of Pathogenic Proteins via Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Erasers (SNIPERs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Potency of MV-1-NH-Me Ligands in SNIPER Design
Welcome to the Technical Support Center for targeted protein degradation workflows. MV-1-NH-Me is a high-affinity synthetic ligand that targets the Baculovirus IAP repeat (BIR) domains of Inhibitor of Apoptosis Proteins (IAPs)—primarily cIAP1, cIAP2, and XIAP[1]. It serves as a critical E3 ligase-recruiting moiety in the design of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs)[2].
This guide provides advanced troubleshooting, strategic Q&A, and self-validating protocols to help researchers optimize the potency, stability, and degradation efficiency of MV-1-NH-Me-based degraders.
Part 1: Frequently Asked Questions (Mechanistic & Design)
Q1: Why does my MV-1-NH-Me-based SNIPER induce rapid cIAP1 depletion without degrading the Target Protein of Interest (POI)? A1: This is a classic kinetic competition issue. MV-1-NH-Me, derived from the pan-IAP antagonist MV1, possesses a strong intrinsic ability to induce the auto-ubiquitination and subsequent proteasomal degradation of cIAP1[3]. If the formation of the ternary complex (POI–SNIPER–cIAP1) is kinetically slower than the formation of the cIAP1–SNIPER binary complex, the E3 ligase will destroy itself before it can ubiquitinate the POI. Causality & Strategy: To enhance POI degradation potency, you must optimize the linker to favor rapid ternary complex stability (cooperativity). Furthermore, titrating the compound concentration is crucial; excessively high concentrations saturate both the POI and cIAP1 independently, preventing ternary complex formation (the "hook effect").
Q2: How does MV-1-NH-Me compare to older IAP ligands like bestatin in terms of potency? A2: MV-1-NH-Me provides a significant leap in binding affinity and degradation efficiency. Early SNIPERs utilizing bestatin (e.g., SNIPER-21) suffered from weak cIAP1 recruitment and high auto-ubiquitination. Substituting bestatin with MV-1 derivatives (as seen in SNIPER-23) improved the degradation potency of targets like CRABP-II by nearly 10-fold[2]. MV-1-NH-Me binds tightly to the BIR3 domain, anchoring the E3 ligase more securely during the ubiquitin transfer process[4].
Q3: What linker chemistry is optimal for MV-1-NH-Me conjugates? A3: The optimal linker depends entirely on the spatial orientation of the POI's binding pocket relative to the BIR3 domain of cIAP1. However, empirical data suggests that polyethylene glycol (PEG) linkers often yield better solubility and flexibility compared to rigid alkyl chains. The length must be empirically tested; for instance, in estrogen receptor (ER) targeting, varying the linker length drastically altered the degradation profile, with longer linkers sometimes providing sustained degradation up to 48 hours[5].
Part 2: Troubleshooting Guide (Experimental Workflows)
Issue 1: Poor Cellular Permeability or Compound Precipitation
Root Cause: MV-1-NH-Me has a molecular weight of 575.74 g/mol [6]. When conjugated to a POI ligand and a linker, the resulting SNIPER often exceeds 1,000 Da, violating Lipinski's rules and causing poor aqueous solubility and membrane permeability. Resolution:
-
Solvent Optimization: Prepare stock solutions in 100% DMSO (up to 125 mg/mL is achievable with sonication)[7]. For in vivo or cell-based working solutions, use a validated co-solvent system to prevent precipitation. A highly effective formulation is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[7].
-
Handling Causality: Add solvents sequentially and clarify the solution completely before adding the next phase. Prevent repeated freeze-thaw cycles which degrade the ligand. Store lyophilized powder at -20°C (up to 3 years) and aliquoted DMSO stocks at -80°C (up to 1 year)[7].
Issue 2: Inconsistent DC50 (Degradation Concentration 50%) Across Cell Lines
Root Cause: Differential basal expression levels of cIAP1, cIAP2, and XIAP across different cell lines dictate the available pool of E3 ligase. Resolution: Before evaluating SNIPER potency, quantify the basal IAP levels in your target cell line via Western blot. Cell lines with low cIAP1 expression will inherently show lower degradation efficiency for MV-1-NH-Me-based PROTACs.
Part 3: Quantitative Data & Potency Benchmarks
To guide your structural design, the following table summarizes the comparative potency of different IAP-recruiting ligands based on historical SNIPER development data.
| E3 Ligase Ligand | SNIPER Example | Target Protein | Estimated DC50 | Key Characteristics & Limitations |
| Methyl Bestatin | SNIPER-21 | CRABP-II | ~1.0 μM | Weak affinity; high cIAP1 auto-ubiquitination[2]. |
| MV-1 Derivative | SNIPER-23 | CRABP-II | ~0.1 μM | 10x more potent than bestatin; strong BIR3 binding [2]. |
| MV-1 Derivative | SNIPER(ER)-19 | Estrogen Receptor | ~30 nM | Effective ER-α reduction in MCF-7 cells[5]. |
| LCL161 Derivative | SNIPER(ER)-87 | Estrogen Receptor | < 3 nM | Extremely potent; sustained degradation[5]. |
Part 4: Step-by-Step Methodologies
Protocol 1: Validating Ternary Complex Formation (Self-Validating TR-FRET Assay)
To ensure that your MV-1-NH-Me modification enhances potency, you must validate that it successfully bridges the POI and cIAP1 before running cellular assays.
-
Reagent Preparation: Label recombinant cIAP1 (BIR3 domain) with a Terbium (Tb) cryptate donor. Label your purified POI with an Acceptor fluorophore (e.g., Alexa Fluor 647 or d2).
-
Titration Setup: In a 384-well microplate, dispense a constant concentration of Tb-cIAP1 (e.g., 5 nM) and Acceptor-POI (e.g., 50 nM) into assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).
-
Ligand Addition: Add the MV-1-NH-Me SNIPER in a 12-point dose-response series (ranging from 10 pM to 10 μM).
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the system to reach thermodynamic equilibrium.
-
Measurement & Self-Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio. Causality Check: A bell-shaped curve confirms ternary complex formation. The peak of the curve represents optimal complexation, while the drop-off at higher concentrations mathematically validates the "hook effect" (independent saturation of POI and cIAP1). If the curve is flat, the linker is sterically clashing.
Protocol 2: Assessing cIAP1 Auto-ubiquitination vs. POI Degradation
-
Cell Treatment: Seed target cells (e.g., MDA-MB-231) in 6-well plates. Treat with the MV-1-NH-Me SNIPER at varying concentrations (0.01, 0.1, 1, 5 μM) for a short time course (1, 4, 8, 24 hours).
-
Lysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors to lock the ubiquitination state.
-
Immunoblotting: Run lysates on SDS-PAGE. Probe with antibodies against the POI, cIAP1 (to monitor auto-degradation), and GAPDH (loading control).
-
Analysis & Causality: If cIAP1 disappears at 1 hour but the POI remains stable, the MV-1-NH-Me ligand is driving E3 ligase suicide rather than POI ubiquitination[3]. This indicates that the binary affinity outcompetes ternary formation, requiring a redesign of the linker geometry.
Part 5: Visualizing the Workflows
Mechanism of MV-1-NH-Me SNIPER-mediated targeted protein degradation.
Troubleshooting workflow for poor POI degradation using MV-1-NH-Me ligands.
References[3] "MV1 | IAP Antagonist - MedchemExpress.com", MedChemExpress,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHso-wPwqs6RaMk0A6W5toc0qT9Kvc3VomQImvcvtIzKc1SGqHYT1v3oHRp2rQpscBkS7IenbFhQuSsZyoY-S28fmM8uFJy5UbqEUZAeQxB9J0Cws7OfGXmf420j2gFqTi83Q==[7] "MV1 | Apoptosis - TargetMol", TargetMol,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF23cjVOZ5aVRi5JyNqbC863XGmwrpflwNTYafzYpVhAYyO7TRMh4khRrQO4AtCl6SOsLQCF0ugKAJU02Y9IFluXU9N_3Vc_izk2TDXOtPwCJDZG19HlSLBcZa88VvITiij[1] "An In-depth Technical Guide on MV-1-NH-Me as a ... - Benchchem", Benchchem,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7END0Y5ivtPnheSD_7AkJcN_pC93R6oipp7j6DjrqN0xe7O5_htppJewDhZuuEyBNiRjPz-CCX4TQLJQMnWNyGDuN5FciTjTSEmpYHJtm6Bqyjmp420ga-YkDlST5J4XpbTd0ufht7zBaxk5_qoXYqK4a3vLAduZllF4RwqLbfAmas5XsC_j_vFbL1N5DeFYaExoQ_OGRgrNSG1suGDqH9sE=[6] "MV-1-NH-Me | MedChemExpress", MedChemExpress,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1uEDQ2a6nI2zfHlnSrvzFe76Y8-z8uCp67NvJsmpOuEMizsev8GOjiDO2eq3zPYA4e9iThx-sr5VFvkyzk6nGyZi0GxRAKXSXRFMY0Szk7PlWwmjl2OgewEOTpVWOAubBnhaTTmkEyDOcMPbLJzkDTSb4Pa6qfl0CyLVyd8oRe-P7FY-baVUVly8H412EObDcWo4p4gw=[2] "Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC", NIH,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETbRV-y_vpmlU2pPPO_gmji5NBEey-FF8blnOYDyCowcDnp8JEtDRo6zdQsVnciE3xQKl1pwFG71RkWolTjZiH0nNrZkI3r9xtWu78eSx3Y4YvKG2Emd_1Z4v1E6WDAvOuVG9M-KLGXYGTwf4=[4] "Targeting Protein Degradation Pathways in Tumors: Focusing on their Role in Hematological Malignancies - Semantic Scholar", Semantic Scholar,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4bg2ALQkYp4xO0k--VzK8yInlWVH4ReR2sJ0umcd3TXl7PzDSPmpVfCuVYG5axnwKnNe6SzkDN85PFLzEPwUiIZZYzc8ocgyp7yqUTkRgww9O4gVHeQYSnzD0lHX3Ek0AJNGkdP8ZEKMV3-3qJmptki1XDA7yyZem2Nm0QnZkMLDHWjZoHN_2Bw==[5] "Estrogen Receptor-α Targeting: PROTACs, SNIPERs, Peptide-PROTACs, Antibody Conjugated PROTACs and SNIPERs - MDPI", MDPI,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDN3LrcKBA3z-sjA-xU1DUN-RUo_SVxQY-3eidNjdx3v5kJJ42jbtbx4J90_Z8dmuKS4BdCRGrvqprsAXfCW7uVmom-u_gIgn1Z78a6w7b6ftpdHeCogbzhoB0fRMwR3HADuqr
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Advanced Troubleshooting: Mitigating the Hook Effect in MV-1-NH-Me (SNIPER) Assays
Welcome to the Technical Support Center for Targeted Protein Degradation (TPD). As a Senior Application Scientist, I frequently encounter researchers struggling with bell-shaped concentration-response curves when evaluating SNIPERs (Specific and Nongenetic IAP-dependent Protein ERasers).
When utilizing MV-1-NH-Me —a highly potent, synthetic derivative of the SMAC mimetic MV1 that recruits Inhibitor of Apoptosis Proteins (IAPs) like cIAP1 and XIAP[1][2][3]—optimizing the concentration window is critical. This guide provides a deep mechanistic dive into the "hook effect" (prozone effect), diagnostic workflows, and field-proven optimization strategies.
Mechanistic Causality: The Biophysics of the Hook Effect
To debug a SNIPER assay, one must first understand the thermodynamic equilibrium governing bifunctional degraders. Unlike traditional occupancy-driven inhibitors, SNIPERs operate via an event-driven, catalytic mechanism[4][5]. They must form a productive ternary complex [Target Protein – SNIPER – IAP] to facilitate polyubiquitination[4][6].
The hook effect occurs when the concentration of the MV-1-NH-Me-based SNIPER exceeds the optimal stoichiometric ratio. At high concentrations, the bifunctional molecules independently saturate the binding pockets of both the target protein and the IAP E3 ligase[6]. This drives the equilibrium toward non-productive binary complexes , which competitively block ternary complex formation, thereby rescuing the target protein from degradation.
Biophysical mechanism of the PROTAC/SNIPER hook effect via binary complex formation.
Quantitative Data: Impact of Linkerology on the Hook Effect
The onset of the hook effect is heavily influenced by the linker connecting the target ligand to the MV-1-NH-Me moiety. An optimized linker enhances positive cooperativity (where binding of the first protein increases the affinity for the second), which widens the degradation window and delays the hook effect[6][7].
Table 1: Comparative Analysis of Hypothetical MV-1-NH-Me SNIPER Constructs
| SNIPER Construct | Linker Type | DC50 (nM) | Dmax (%) | Hook Effect Onset (nM) | Cooperativity (α) |
| Construct A | PEG2 (Short) | 150 | 65% | ~1,000 | Negative (< 1) |
| Construct B | PEG4 (Med) | 25 | 95% | ~5,000 | Positive (> 1) |
| Construct C | PEG6 (Long) | 80 | 75% | ~2,500 | Neutral (~ 1) |
Note: Construct B demonstrates optimal ternary complex stability, resulting in the lowest DC50, highest Dmax, and a significantly delayed hook effect.
Diagnostic Workflows & Self-Validating Protocols
To definitively diagnose a hook effect versus off-target toxicity or ligase depletion, you must employ a self-validating experimental workflow that measures both physical complex formation and functional degradation[8].
Protocol: NanoBRET Ternary Complex & Degradation Assay
This dual-assay workflow confirms whether the loss of degradation at high concentrations correlates with a loss of ternary complex formation.
Step 1: Cell Preparation & Treatment
-
Seed HEK293 cells (engineered to express NanoLuc-tagged Target and HaloTag-IAP) at 2×104 cells/well in a 96-well plate.
-
Treat cells with a 12-point serial dilution of the MV-1-NH-Me SNIPER ranging from 1 pM to 100 µM . Crucial: A wide concentration range is mandatory to capture the full bell-shaped curve.
Step 2: Lysis & Western Blotting (Functional Readout)
-
After 4-12 hours, lyse half the wells using RIPA buffer with protease/phosphatase inhibitors.
-
Perform Western Blotting against the target protein, cIAP1, XIAP, and a loading control (e.g., GAPDH).
Step 3: NanoBRET Measurement (Biophysical Readout)
-
To the remaining wells, add the NanoBRET Nano-Glo substrate and HaloTag NanoBRET ligand.
-
Measure luminescence at 460 nm (donor) and >610 nm (acceptor).
-
Calculate the NanoBRET ratio. A drop in the ratio at high concentrations confirms the hook effect.
Step-by-step diagnostic workflow for detecting the hook effect in SNIPER assays.
Troubleshooting FAQs
Q1: My degradation curve is bell-shaped, but how do I know it's the hook effect and not just compound toxicity at high doses? A1: Toxicity typically results in a global reduction of cellular proteins, including your loading controls (e.g., GAPDH, Actin). The hallmark of the hook effect is a specific rescue of the target protein at high concentrations while loading controls remain stable. To validate, perform a cell viability assay (e.g., CellTiter-Glo) in parallel. If viability is >90% at the concentrations where degradation fails, you are observing the hook effect.
Q2: I am using an MV-1-NH-Me SNIPER. My target protein degradation drops off at 1 µM, but I also noticed my E3 ligase (cIAP1) is disappearing. What is happening? A2: You are observing a phenomenon unique to IAP-based degraders. MV-1-NH-Me is derived from SMAC mimetics, which inherently induce the auto-ubiquitination and proteasomal degradation of cIAP1[3][9][10]. If your SNIPER concentration is too high, it may deplete the cellular pool of cIAP1 before it can ubiquitinate your target protein. This "ligase suicide" mimics the hook effect. Solution: Check if your SNIPER can also recruit XIAP (which is less prone to auto-degradation)[3][10], or lower the treatment time to capture target degradation before cIAP1 is fully depleted.
Q3: The hook effect for my compound starts very early (e.g., 100 nM), severely limiting my Dmax. How can I fix this chemically? A3: An early hook effect usually indicates poor ternary complex cooperativity or high independent binary affinities[6][7]. You need to optimize the linker. Try altering the linker length, composition (e.g., swapping PEG for alkyl chains), or rigidity (incorporating piperazine or alkyne motifs). A rigidified linker can pre-organize the SNIPER to favor the ternary conformation, driving positive cooperativity and pushing the hook effect to much higher concentrations[6].
Q4: Are there label-free methods to characterize the hook effect of my MV-1-NH-Me construct in vitro before moving to cells? A4: Yes. Mass Photometry is an excellent label-free biophysical tool for this[7]. By mixing recombinant Target, IAP, and varying concentrations of your SNIPER, Mass Photometry can quantify the exact stoichiometric ratios of binary vs. ternary complexes in solution based on their molecular mass[7]. This allows you to map the hook effect purely biophysically.
References
- Current time information in Merrimack County, US. Google Search.
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Involvement of A20 in the molecular switch that activates the non-canonical NF-кB pathway. NIH. Available at:[Link]
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Targeted Protein Degradation with PROTACs and Molecular Glues. Crown Bioscience Blog. Available at:[Link]
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Researchers Unveil New Insights into Trivalent PROTACs and the Hook Effect. MarinBio. Available at: [Link]
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Characterizing PROTAC ternary complex formation with mass photometry. Refeyn. Available at:[Link]
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Proteolysis targeting chimera. Wikipedia. Available at:[Link]
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In Vivo Knockdown of Pathogenic Proteins via Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Erasers (SNIPERs). NIH. Available at:[Link]
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Derivatization of inhibitor of apoptosis protein (IAP) ligands yields improved inducers of estrogen receptor α degradation. NIH. Available at:[Link]
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The Advent of Directed Protein Degraders in Drug Discovery. Taylor & Francis. Available at:[Link]
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Mechanistic Causality: The IAP Auto-Degradation Paradigm
An in-depth comparative analysis of E3 ligase recruiting ligands is critical for the rational design of Targeted Protein Degradation (TPD) therapeutics. While Cereblon (CRBN) and von Hippel-Lindau (VHL) are the most frequently utilized E3 ligases in Proteolysis Targeting Chimeras (PROTACs), Inhibitor of Apoptosis Proteins (IAPs) offer a compelling alternative. IAP-based degraders, specifically termed Specific and Nongenetic IAP-dependent Protein ERasers (SNIPERs), are uniquely advantageous in oncology, as IAPs are frequently overexpressed in malignant cells[1].
This guide provides a comprehensive technical comparison between two prominent IAP-recruiting moieties: the early-generation pan-IAP ligand MV-1-NH-Me and next-generation LCL161 derivatives .
To understand the performance differences between MV-1 and LCL161 derivatives, one must understand the unique regulatory mechanism of IAP ligases (cIAP1, cIAP2, and XIAP).
When a small-molecule Smac mimetic (IAP antagonist) binds to the BIR domains of cIAP1, it induces a conformational change that promotes the dimerization of its RING domain. This dimerization triggers rapid auto-ubiquitination and proteasomal degradation of the E3 ligase itself [2]. For a SNIPER to be effective, the rate of target Protein of Interest (POI) ubiquitination must outpace the auto-degradation of the recruited IAP ligase. If the E3 ligase acts as an "off-target sink" and destroys itself too quickly, the catalytic cycle of the degrader is prematurely terminated.
Mechanism of SNIPER-mediated targeted protein degradation and IAP auto-ubiquitination.
Chemical & Functional Profiling
MV-1-NH-Me: The Broad-Spectrum Recruiter
MV-1 is a well-characterized pan-IAP antagonist. The derivative MV-1-NH-Me provides a primary amine handle, allowing for straightforward linker conjugation via amide coupling[3].
-
Binding Profile: MV-1 binds strongly to cIAP1, cIAP2, and XIAP.
-
Performance Bottleneck: Because MV-1 strongly induces the RING dimerization of cIAP1, SNIPERs utilizing MV-1-NH-Me often trigger massive cIAP1 auto-degradation[2]. Consequently, these degraders typically require higher concentrations (micromolar range) to achieve maximum degradation (Dmax) of the POI, as the E3 ligase pool is rapidly depleted[4].
LCL161 Derivatives: The High-Affinity, XIAP-Preferring Standard
LCL161 derivatives have emerged as the dominant IAP ligands in modern SNIPER design, utilized in approximately 31% of all reported IAP-based degraders[5].
-
Binding Profile: While they bind cIAP1, optimized LCL161 derivatives can be engineered to preferentially recruit XIAP [6].
-
Performance Advantage: XIAP is significantly more resistant to antagonist-induced auto-degradation than cIAP1. By recruiting XIAP, LCL161-based SNIPERs (such as SNIPER(ER)-87) maintain a stable, long-lasting E3 ligase complex. This allows for sustained catalytic turnover, pushing degradation concentrations (DC50) down to the single-digit nanomolar range[6][7].
Comparative Performance Data
The superiority of LCL161 derivatives over MV-1 is best illustrated when comparing SNIPERs designed against the same target proteins, utilizing identical warheads but different IAP recruiters.
| Target Protein | SNIPER Compound | IAP Ligand Moiety | Primary E3 Recruited | DC50 | Reference |
| BCR-ABL | SNIPER(ABL)-019 | MV-1-NH-Me | cIAP1 / XIAP | 300 nM | [4] |
| BCR-ABL | SNIPER(ABL)-039 | LCL161 derivative | XIAP / cIAP1 | 10 nM | [4] |
| ERα | PERM-R7 SNIPER-3 | MV-1 | cIAP1 | ~1000 nM | [2] |
| ERα | SNIPER(ER)-87 | LCL161 derivative | XIAP (Preferred) | < 3 nM | [2][6] |
| BRD4 | SNIPER-7 | LCL161 derivative | cIAP1 / XIAP | 100 nM | [5] |
Data Interpretation: Transitioning from an MV-1 scaffold to an LCL161 derivative consistently yields a 30- to 100-fold improvement in DC50, primarily by mitigating the cIAP1 auto-degradation sink and enhancing ternary complex stability[4][6].
Self-Validating Experimental Protocols
To objectively evaluate a newly synthesized SNIPER, researchers must validate both the physical formation of the ternary complex and the cellular dynamics of degradation. The following protocols are designed to establish causality between ligand choice and degrader efficacy.
Protocol A: Time-Resolved FRET (TR-FRET) Ternary Complex Assay
Purpose: To quantify the biochemical ability of the SNIPER to bridge the POI and the IAP ligase, independent of cellular ubiquitination machinery.
-
Reagent Preparation: Express and purify recombinant His-tagged POI and GST-tagged IAP BIR domains (evaluate cIAP1 and XIAP in parallel).
-
Assay Assembly: In a 384-well microplate, combine 10 nM His-POI, 10 nM GST-IAP, and a titration series of the SNIPER (0.1 nM to 10 μM) in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).
-
Fluorophore Addition: Add Europium-labeled anti-His antibody (Donor) and APC-labeled anti-GST antibody (Acceptor).
-
Incubation & Reading: Incubate for 2 hours at room temperature. Read the TR-FRET signal (Excitation 340 nm, Emission 665 nm / 615 nm ratio).
-
Data Analysis: Plot the FRET ratio against SNIPER concentration. Look for the characteristic bell-shaped curve. Causality Note: A strong "hook effect" at high concentrations confirms that the SNIPER is acting via a ternary complex rather than a binary inhibitory mechanism.
Protocol B: Dual-Target Cellular Degradation Profiling (Western Blot)
Purpose: To monitor the degradation of the POI while simultaneously tracking the auto-degradation of the E3 ligase. This is the critical assay for comparing MV-1 vs. LCL161 derivatives.
-
Cell Seeding: Seed target cancer cells (e.g., K562 for BCR-ABL, MCF-7 for ERα) in 6-well plates at 5×105 cells/well.
-
Compound Treatment: Treat cells with a concentration gradient of the SNIPER (e.g., 1 nM, 10 nM, 100 nM, 1 μM) and incubate for a specific time course (2 h, 6 h, 24 h).
-
Lysis & Quantification: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify total protein using a BCA assay.
-
Immunoblotting: Run 20 μg of protein per lane on an SDS-PAGE gel. Transfer to a PVDF membrane.
-
Probing (Critical Step): Probe the membrane simultaneously for:
-
The Target POI (e.g., anti-ERα).
-
The E3 Ligases (anti-cIAP1 and anti-XIAP).
-
Loading Control (anti-GAPDH or anti-Tubulin).
-
-
Mechanistic Validation: Causality Note: If using an MV-1-based SNIPER, you will likely observe cIAP1 bands disappearing within 2 hours, followed by stalled POI degradation at 24 hours. If using an LCL161 derivative, XIAP levels should remain relatively stable, correlating with deep, sustained POI depletion at 24 hours[2][5].
Strategic Recommendations for Drug Developers
When designing a novel SNIPER, the choice of E3 ligase ligand should be dictated by the target protein's resynthesis rate and the desired pharmacokinetic profile:
-
Use MV-1-NH-Me when rapidly validating a new target binder in early proof-of-concept studies, or when the simultaneous degradation of cIAP1 is therapeutically desired (e.g., in certain apoptosis-resistant tumors where cIAP1 overexpression is the primary driver).
-
Use LCL161 Derivatives for clinical candidate optimization. The nanomolar potency, driven by stable XIAP recruitment and avoidance of the auto-ubiquitination sink, provides a vastly superior therapeutic window and allows for lower dosing regimens[1][6].
References
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Naito, M., et al. (2019). "Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs." Frontiers in Chemistry, 7:849. Available at:[Link]
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Wierzbicki, K., et al. (2022). "Targeting Protein Degradation Pathways in Tumors: Focusing on their Role in Hematological Malignancies." MDPI, 23(15):8752. Available at:[Link]
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Wang, C., et al. (2022). "Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1):1433-1447. Available at:[Link]
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Zhao, L., et al. (2020). "Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers." Frontiers in Oncology, 10:569868. Available at:[Link]
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Sharma, A., et al. (2022). "Estrogen Receptor-α Targeting: PROTACs, SNIPERs, Peptide-PROTACs, Antibody Conjugated PROTACs and SNIPERs." Molecules, 27(22):8031. Available at:[Link]
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A Senior Application Scientist's Guide to the Validation of cIAP1 Target Engagement Using MV-1-NH-Me Probes
This guide provides an in-depth comparison of methodologies for validating the binding of MV-1-NH-Me probes to Cellular Inhibitor of Apoptosis Protein 1 (cIAP1). As a potent SMAC (Second Mitochondria-derived Activator of Caspases) mimetic, MV-1-NH-Me is designed to antagonize Inhibitor of Apoptosis (IAP) proteins, making rigorous validation of its target engagement essential for its use in research and drug development.[1][2][3] This document moves beyond simple protocols to explain the causal reasoning behind experimental choices, empowering researchers to generate robust and reliable data.
The Central Role of cIAP1 and the Mechanism of SMAC Mimetics
Cellular IAP1 (cIAP1, also known as BIRC2) is a critical regulator of cell signaling, particularly in the tumor necrosis factor (TNFα) pathway.[4][5] It possesses E3 ubiquitin ligase activity, which is central to its function.[3][6] In unstimulated cells, cIAP1 maintains cell survival by ubiquitinating key signaling molecules like RIPK1, thereby preventing the formation of cell death-inducing complexes.[7][8] Many cancer cells overexpress IAP proteins to evade apoptosis, making them attractive therapeutic targets.[9][10]
SMAC mimetics, such as MV-1-NH-Me, are compounds designed to mimic the N-terminal tetrapeptide of the endogenous IAP antagonist, SMAC/DIABLO.[2] Binding of a SMAC mimetic to the BIR3 domain of cIAP1 induces a conformational change that stimulates the E3 ligase activity of its C-terminal RING domain.[1][11] This triggers cIAP1 to auto-ubiquitinate, leading to its rapid degradation by the proteasome.[3][12] The degradation of cIAP1 unleashes signaling pathways that can lead to apoptosis or necroptosis, particularly in the presence of stimuli like TNFα.[1]
Signaling Pathway: cIAP1 Modulation by SMAC Mimetics
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment: Culture cells (e.g., MDA-MB-231, known to be sensitive to SMAC mimetics)[13] to ~80% confluency. Treat cells with either vehicle (e.g., 0.1% DMSO) or the desired concentration of MV-1-NH-Me probe for 1-2 hours at 37°C.
-
Harvesting: Wash cells with ice-cold PBS. Scrape and collect cells into a conical tube. Centrifuge at 300 x g for 5 minutes at 4°C.
-
Aliquoting: Discard the supernatant and resuspend the cell pellet in PBS containing protease inhibitors. Aliquot the cell suspension into individual PCR tubes for each temperature point.
-
Heating: Place the PCR tubes in a thermal cycler with a temperature gradient program (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes. Include an unheated control sample.
-
Lysis: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete cell lysis.
-
Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
Sample Preparation: Carefully transfer the supernatant (containing the soluble protein fraction) to new tubes. Determine protein concentration using a BCA assay.
-
Western Blotting: Normalize the total protein amount for each sample, add Laemmli buffer, and boil. Resolve the proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for cIAP1.
-
Data Analysis: Quantify the band intensity for cIAP1 at each temperature point. Normalize the data to the unheated control (100% soluble). Plot the percentage of soluble cIAP1 against temperature for both vehicle- and probe-treated samples. A shift in the melting curve (ΔTm) indicates target stabilization. [14]
B. Co-Immunoprecipitation (Co-IP)
This technique validates the physical interaction between the MV-1-NH-Me probe and cIAP1 in a cell lysate. [15]For this to be effective, the probe must either be chemically modified with an affinity tag (like biotin) or be detectable by a specific antibody if it has a unique chemical moiety (less common). We will describe the protocol for a biotinylated probe.
Caption: Step-by-step workflow for Co-Immunoprecipitation to validate probe-protein interaction.
-
Cell Treatment: Treat cells with a biotinylated version of the MV-1-NH-Me probe for the desired time and concentration. Include a negative control of untreated cells.
-
Lysis: Wash cells with ice-cold PBS and lyse using a non-denaturing IP lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Triton X-100, plus protease inhibitors). [16]Incubate on ice for 20 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Reserve a small aliquot as the "Input" control.
-
Immunoprecipitation: Add an anti-cIAP1 antibody to the cleared lysate. Incubate for 4 hours to overnight at 4°C with gentle rotation. As a negative control, perform a parallel incubation with an isotype control IgG.
-
Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand. Discard the supernatant. Wash the beads 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by resuspending them in 1X Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blotting: Analyze the "Input" and eluted IP samples by SDS-PAGE. Transfer to a PVDF membrane.
-
To confirm pulldown: Probe one blot with an anti-cIAP1 antibody.
-
To confirm interaction: Probe a second blot with Streptavidin-HRP to detect the co-immunoprecipitated biotinylated MV-1-NH-Me probe. A band in the cIAP1 IP lane, but not the IgG control lane, confirms the interaction.
-
C. Competitive Fluorescence Polarization (FP) Assay
This in vitro assay quantifies the binding affinity of the MV-1-NH-Me probe for the cIAP1-BIR3 domain. The principle relies on the change in the tumbling rate of a small, fluorescently-labeled tracer peptide (derived from SMAC) when it binds to the much larger cIAP1 protein. [17]Unlabeled MV-1-NH-Me will compete with this tracer, displacing it from cIAP1 and causing a decrease in fluorescence polarization.
-
Reagents:
-
Assay Setup: Perform the assay in a low-volume black 384-well plate.
-
Competitor Titration: Prepare a serial dilution of the MV-1-NH-Me probe in assay buffer.
-
Reaction Mixture: To each well, add:
-
The serially diluted MV-1-NH-Me probe or vehicle (for max/min signal controls).
-
A fixed, final concentration of the fluorescent tracer (e.g., 20 nM).
-
A fixed, final concentration of the cIAP1-BIR3 protein.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Measurement: Read the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate filters for the fluorophore (e.g., 480 nm excitation / 535 nm emission for FAM). [17]7. Data Analysis:
-
Plot the mP values against the logarithm of the MV-1-NH-Me probe concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
The IC50 can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation if the Kd of the tracer is known.
-
Conclusion and Future Directions
The validation of a chemical probe's interaction with its target is a cornerstone of rigorous chemical biology and drug discovery. For the MV-1-NH-Me probe, a combination of techniques provides a comprehensive picture of its engagement with cIAP1.
-
CETSA provides the highest biological relevance, confirming that the probe reaches and binds cIAP1 in living cells.
-
Co-Immunoprecipitation offers direct evidence of a physical interaction within a cellular context, albeit post-lysis.
-
Competitive Binding Assays deliver precise, quantitative data on binding affinity, which is invaluable for structure-activity relationship (SAR) studies and comparing the potency of different probes.
By employing these orthogonal approaches, researchers can build a robust, self-validating dataset that confirms not only if the MV-1-NH-Me probe binds cIAP1, but how strongly and in the correct biological compartment. This foundational knowledge is essential for the confident interpretation of any phenotypic data generated using this powerful chemical tool.
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LaCasse, E. C., Mahoney, D. J., Cheung, H. H., Plenchette, S., Baird, S., & Korneluk, R. G. (2008). IAP-targeted therapies for cancer. Oncogene, 27(48), 6252-6275. [Link]
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Varfolomeev, E., Blankenship, J. W., Wayson, S. M., Fedorova, A. V., Kayagaki, N., Fairbrother, W. J., & Vucic, D. (2007). IAP antagonists induce autoubiquitination of c-IAPs, NF-kappaB activation, and TNFalpha-dependent apoptosis. Cell, 131(4), 669-681. [Link]
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Al-Ali, H., & Lazo, J. S. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays. STAR Protocols, 3(2), 101297. [Link]
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Lin, K. T., et al. (2016). Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) Stability Contributes to YM155 Resistance in Human Gastric Cancer Cells. Journal of Biological Chemistry, 291(16), 8633-8644. [Link]
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Chun, E., et al. (2013). Cellular Inhibitor of Apoptosis Protein-1 (cIAP1) Plays a Critical Role in β-Cell Survival under Endoplasmic Reticulum Stress. Journal of Biological Chemistry, 288(27), 19575-19586. [Link]
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Blankenship, J. W., et al. (2009). The RING Domain of cIAP1 Mediates the Degradation of RING-bearing Inhibitor of Apoptosis Proteins by Distinct Pathways. Molecular and Cellular Biology, 29(17), 4666-4676. [Link]
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Bertrand, M. J., et al. (2009). Cellular Inhibitors of Apoptosis cIAP1 and cIAP2 Are Required for Innate Immunity Signaling by the Pattern Recognition Receptors NOD1 and NOD2. Immunity, 30(6), 789-801. [Link]
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Liu, Y., & Li, J. (2020). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. In Plant Chemical Biology (pp. 147-155). Humana, New York, NY. [Link]
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Brear, P., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(5), 1109-1119. [Link]
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All-Ali, H., et al. (2018). A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(8), 779-790. [Link]
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Mtoz Biolabs. (n.d.). Competitive Ligand Binding Assay. Mtoz Biolabs. [Link]
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Dueber, E. C., et al. (2011). Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization. Journal of Biological Chemistry, 286(47), 41627-41634. [Link]
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Smole, A., et al. (2009). An unconventional IAP-binding motif revealed by target-assisted iterative screening (TAIS) of the BIR3-cIAP1 domain. Journal of Molecular Recognition, 22(5), 375-383. [Link]
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Vanlangenakker, N., et al. (2011). cIAP1 and TAK1 protect cells from TNF-induced necrosis by preventing RIP1/RIP3-dependent reactive oxygen species production. Cell Death & Differentiation, 18(4), 656-665. [Link]
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Dueber, E. C., et al. (2014). Internal motions prime cIAP1 for rapid activation. Nature Structural & Molecular Biology, 22(1), 69-76. [Link]
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The Architect's Choice: A Comparative Guide to IAP and CRBN E3 Ligase Ligands in PROTAC Design
A Senior Application Scientist's Guide to Navigating the E3 Ligase Landscape with MV-1-NH-Me and Thalidomide
For researchers, scientists, and drug development professionals embarking on targeted protein degradation (TPD), the choice of E3 ligase ligand is a critical architectural decision that dictates the efficacy, selectivity, and therapeutic potential of a Proteolysis Targeting Chimera (PROTAC). This guide provides an in-depth comparison of two seminal classes of E3 ligase ligands: the thalidomide family, which hijacks the Cereblon (CRBN) E3 ligase complex, and MV-1-NH-Me, a potent recruiter of the Inhibitor of Apoptosis (IAP) proteins.
A common misconception is to view these ligands as direct competitors for the same E3 ligase. In reality, they engage entirely different cellular degradation machinery. Thalidomide and its derivatives act as molecular glues for CRBN, while MV-1-NH-Me is a ligand for cIAP1.[1][2][3] This fundamental distinction offers two unique pathways for inducing protein degradation, each with its own set of advantages, challenges, and strategic implications. This guide will dissect these differences, providing the experimental data and mechanistic insights necessary to make an informed choice for your TPD program.
The PROTAC Paradigm: A Symphony of Induced Proximity
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules composed of three key elements: a "warhead" that binds to a protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that tethers them together.[4] The PROTAC's function is not to inhibit, but to act as a molecular matchmaker. By bringing the POI into close proximity with an E3 ubiquitin ligase, it facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. This polyubiquitination marks the POI for destruction by the cell's proteasome, after which the PROTAC can be recycled to induce further degradation.[2] The formation of a stable and productive ternary complex—comprising the POI, the PROTAC, and the E3 ligase—is the cornerstone of this catalytic cycle.[5]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Cereblon (CRBN) Recruitment via Thalidomide and its Analogs
Thalidomide and its more potent derivatives, lenalidomide and pomalidomide, are the most extensively used ligands for recruiting the CRBN E3 ligase.[4] CRBN is a substrate receptor within the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4-CRBN).[6] The binding of these immunomodulatory drugs (IMiDs) to CRBN allosterically modulates its substrate specificity, inducing the degradation of specific "neosubstrates" that are not normally targeted by CRBN. This "molecular glue" effect is the basis for their therapeutic activity in multiple myeloma, where they induce the degradation of transcription factors IKZF1 and IKZF3.[7] In the context of PROTACs, the thalidomide moiety serves as a high-affinity anchor to the CRL4-CRBN complex.[6]
Key Characteristics:
-
Mechanism: Acts as a molecular glue, altering CRBN's substrate specificity.
-
Binding Affinity: Thalidomide itself has a modest binding affinity for CRBN, while its analogs like pomalidomide and lenalidomide bind with higher affinity.
-
Neo-substrate Degradation: A critical consideration is that the IMiD component of the PROTAC can independently induce the degradation of natural CRBN neo-substrates (e.g., IKZF1, IKZF3, GSPT1). This can be a double-edged sword, potentially leading to synergistic therapeutic effects or off-target toxicity.[7]
-
Subcellular Localization: CRBN is found in both the nucleus and the cytoplasm, allowing for the targeting of proteins in various cellular compartments.[8]
Inhibitor of Apoptosis (IAP) Recruitment via MV-1-NH-Me
MV-1-NH-Me is a derivative of the potent, pan-IAP antagonist MV1.[1][3] It serves as an E3 ligase ligand in a class of PROTACs often termed SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers).[2][9] MV-1-NH-Me binds to the BIR3 domain of cellular inhibitor of apoptosis protein 1 (cIAP1), which possesses E3 ligase activity.[3] A key feature of IAP-recruiting ligands is that they induce auto-ubiquitination and subsequent degradation of cIAP1 itself.[9] When incorporated into a PROTAC, the MV-1-NH-Me moiety recruits cIAP1 to the target protein, leading to the POI's ubiquitination and degradation.
Key Characteristics:
-
Mechanism: Mimics the endogenous IAP antagonist SMAC (Second Mitochondria-derived Activator of Caspases) to bind to the BIR3 domain of cIAP1.
-
Auto-degradation: IAP-binding ligands induce the rapid auto-degradation of cIAP1. This can be a desirable outcome in cancer therapies where cIAP1 is overexpressed.[9]
-
Subcellular Localization: cIAP1 is expressed in almost all tissues and is found primarily in the cytoplasm, but also in the nucleus.[10]
-
Ubiquitination Profile: cIAP1-based degraders have been shown to utilize complex, branched ubiquitin chains (e.g., K48/K63-linked), which differs from the canonical K48-linked chains often associated with CRBN- and VHL-mediated degradation.[11]
Comparative Analysis: CRBN vs. IAP Ligands in PROTAC Strategy
The choice between a thalidomide-based ligand and an IAP ligand like MV-1-NH-Me is a strategic one, guided by the target protein, the desired therapeutic window, and the cellular context.
| Feature | Thalidomide-based (CRBN) | MV-1-NH-Me-based (IAP) |
| E3 Ligase | Cereblon (CRBN) | Cellular Inhibitor of Apoptosis 1 (cIAP1) |
| Mechanism | Molecular glue, alters substrate specificity | SMAC mimetic, induces proximity |
| Ligase Self-Degradation | No | Yes, induces cIAP1 auto-degradation |
| Neo-substrate Profile | Known off-target degradation of IKZF1, IKZF3, GSPT1, etc.[7] | Fewer reported off-target neo-substrates |
| Resistance Mechanisms | Downregulation or mutation of CRBN.[6][12][13] | Downregulation or mutation of cIAP1 |
| Clinical Experience | Extensive, with 12 of the first 15 PROTACs in clinical trials recruiting CRBN.[6] | Less extensive in PROTACs, but IAP antagonists are clinically evaluated. |
| Ubiquitin Linkage | Primarily K48-linked chains | Complex branched chains (K11, K48, K63).[11] |
Performance & Efficacy
Direct head-to-head comparisons are challenging as a PROTAC's efficacy is highly dependent on the target binder and linker. However, by examining published data, we can observe the high potency achievable with both classes of ligands.
Table 1: Representative Degradation Performance (DC₅₀ Values)
| PROTAC | E3 Ligase Ligand | Target | Cell Line | DC₅₀ | Reference |
| ARV-825 | Pomalidomide | BRD4 | Various | <1 nM | [6] |
| CP-10 | Pomalidomide | CDK6 | U251 | 2.1 nM | [6] |
| SIAIS125 | Pomalidomide | EGFR (mutant) | H1975 | 30-50 nM | [6] |
| 4j | Lenalidomide | METTL3 | MV4-11 | 440 nM | [14] |
| SNIPER-23 | MV-1 | CRABP-II | IMR32 | Potent (~10x > LCL161-based) | [15] |
| SNIPER-12 | Aminopyrazole-IAP | BTK | THP-1 | 182 nM | [9] |
| Hetero-PROTAC 9 | IAP-VHL binder | cIAP1 | MM.1S | 2.4 nM | [16] |
| Hetero-PROTAC 9 | IAP-VHL binder | XIAP | MM.1S | 0.7 nM | [16] |
Note: DC₅₀ (half-maximal degradation concentration) values are highly context-dependent.
Causality Behind Experimental Choices: Why Choose One Over the Other?
-
Targeting Philosophy: If the goal is purely to degrade the POI with minimal other effects, a non-IMiD CRBN ligand or an IAP recruiter might be preferable to avoid neo-substrate degradation. Conversely, if the degradation of IKZF1/3 offers a synergistic anti-cancer effect, a thalidomide-based PROTAC is a logical choice.
-
Resistance: In a cancer type known to develop resistance to IMiDs via CRBN downregulation, developing an IAP-recruiting PROTAC provides a rational alternative therapeutic strategy.[17][18] The reverse is also true; resistance to one class of PROTAC may be overcome by switching to another that utilizes a different E3 ligase.[17]
-
Tissue Expression: The relative expression levels of CRBN and cIAP1 in the target tissue can be a deciding factor. A PROTAC will only be effective if its cognate E3 ligase is sufficiently expressed in the cells of interest. Both CRBN and cIAP1 are considered to be widely expressed.[8][10]
-
Desired Downstream Signaling: Recruiting cIAP1 has direct consequences on apoptosis and NF-κB signaling pathways, which cIAP1 regulates.[10] This can be exploited for therapeutic benefit, particularly in oncology.
Experimental Protocols: A Guide to Ligand Evaluation
Validating the performance of a PROTAC requires a suite of biophysical and cell-based assays. The following are foundational protocols for comparing the efficacy of PROTACs built with different E3 ligase ligands.
Caption: A generalized workflow for the evaluation of PROTAC efficacy.
Protocol 1: Ternary Complex Formation by Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (K_d, ΔH, ΔS) of the interaction. It is the gold standard for confirming and quantifying the formation and cooperativity of the ternary complex.
Methodology:
-
Preparation: Express and purify the target POI and the E3 ligase complex (e.g., DDB1-CRBN). Prepare concentrated solutions of the PROTAC. All components must be in an identical, well-dialyzed buffer to minimize heat of dilution effects.
-
Binary Titrations (Controls):
-
Titrate the PROTAC into the POI solution to determine the K_d of the POI-PROTAC interaction.
-
Titrate the PROTAC into the E3 ligase solution to determine the K_d of the E3-PROTAC interaction.
-
-
Ternary Complex Titration:
-
Saturate the E3 ligase solution in the ITC cell with the POI.
-
Titrate the PROTAC solution from the syringe into the POI-saturated E3 ligase solution.
-
-
Data Analysis: The resulting thermogram is integrated and fit to a binding model to determine the apparent K_d for ternary complex formation. A positive cooperativity (α > 1) is indicated if the affinity of the PROTAC for one protein is enhanced by the presence of the other.
Protocol 2: Target Degradation by Western Blot
Principle: Western blotting is a robust, semi-quantitative method to visually confirm and quantify the reduction of a target protein in cells following PROTAC treatment.
Methodology:
-
Cell Treatment: Plate cells (e.g., a cancer cell line expressing the POI) and allow them to adhere. Treat the cells with a dose-response curve of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil samples. Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific to the POI overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Add an ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.
Conclusion: Designing with Intent
The decision to employ a thalidomide-based or MV-1-NH-Me-based ligand is not merely a choice of chemical matter, but a strategic decision that defines the biological mechanism of the resulting PROTAC. Thalidomide and its analogs offer a well-trodden path, leveraging the extensively studied CRBN ligase, but bring with them the baggage of neo-substrate degradation that can be either a therapeutic asset or a liability. MV-1-NH-Me and other IAP ligands open a distinct route, co-opting a different E3 ligase that is itself a compelling anti-cancer target and engaging a unique ubiquitination machinery.
As the TPD field matures, the expansion of the E3 ligase toolbox is paramount. Understanding the fundamental differences between recruiting CRBN and IAP—from subcellular localization and neo-substrate profiles to resistance mechanisms—empowers researchers to design the next generation of protein degraders with greater precision and therapeutic intent.
References
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MV-1-NH-Me (PROTAC IAP binding moiety 2) | Ligands for E3 Ligase | MedChemExpress.
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Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - MDPI.
-
The great escape: How cancer outsmarts PROTACs | Drug Discovery News.
-
Possible mechanisms of resistance to CRBN- and VHL-recruiting PROTACs... - ResearchGate.
-
Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins | Journal of Medicinal Chemistry - ACS Publications.
-
Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC.
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Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders.
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Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex - PMC.
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Automated Profiling of PROTAC®-Induced Cereblon Neosubstrate Degradation Using Simple Western - Bio-Techne.
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Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC.
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Heterobifunctional Ligase Recruiters Enable Pan-Degradation of Inhibitor of Apoptosis Proteins - ChemRxiv.
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cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed.
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A Comparative Analysis of PROTACs Utilizing Different E3 Ligases: A Guide for Researchers - Benchchem.
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Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader - PMC.
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Identifying Novel CRBN-Recruiting BRD4-PROTACs1 - Enamine.
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Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents.
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PROTAC chemical probes for histone deacetylase enzymes - Semantic Scholar.
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From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC.
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Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents.
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The E3 Ubiquitin Ligase cIAP1 Binds and Ubiquitinates Caspase-3 and -7 via Unique Mechanisms at Distinct Steps in Their Processing - PMC.
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Cytoplasmic and Nuclear Functions of cIAP1 - PMC - NIH.
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Degrader Building Blocks with IAP In Silico-Derived Ligands - Sigma-Aldrich.
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PROTACs– a game-changing technology - Taylor & Francis.
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CRBN Is a Negative Regulator of Bactericidal Activity and Autophagy Activation Through Inhibiting the Ubiquitination of ECSIT and BECN1 - Frontiers.
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Cellular Inhibitors of Apoptosis Proteins cIAP1 and cIAP2 Are Required for Efficient Caspase-1 Activation by the Inflammasome | Request PDF - ResearchGate.
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PROTAC-induced protein structural dynamics in targeted protein degradation - eLife.
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A Researcher's Guide to Assessing the Selectivity of Smac Mimetics for cIAP1 versus XIAP
Introduction: Targeting IAPs—A Tale of Two Proteins
The Inhibitor of Apoptosis (IAP) protein family represents a critical control point in cellular life-and-death decisions, making them compelling targets in oncology.[1] Among the eight human IAPs, two have garnered significant attention for therapeutic intervention: cellular IAP1 (cIAP1) and X-linked IAP (XIAP).[1] While structurally related, their mechanisms of action are distinct. XIAP is the only family member that directly binds to and potently inhibits caspases-3, -7, and -9, acting as a direct brake on the execution of apoptosis.[2][3] Conversely, cIAP1 functions primarily as an E3 ubiquitin ligase within signaling complexes, most notably the TNF-α pathway, where it regulates inflammation and cell survival by ubiquitinating targets like RIPK1.[3][4]
Small-molecule IAP antagonists, often called Smac mimetics, were developed to mimic the endogenous IAP antagonist Smac/DIABLO.[3][5] These agents bind to the Baculoviral IAP Repeat (BIR) domains of IAPs, disrupting their function. However, the downstream consequences of antagonizing cIAP1 versus XIAP are profoundly different. Engaging cIAP1 with a Smac mimetic triggers its rapid auto-ubiquitination and subsequent degradation by the proteasome.[3][5] This event liberates signaling pathways, such as the non-canonical NF-κB pathway, and can sensitize tumor cells to apoptosis.[6] In contrast, antagonizing XIAP directly dislodges its grip on caspases, lowering the threshold for apoptosis induction.[2]
Given these divergent mechanisms, understanding the selectivity profile of a new IAP antagonist is paramount for predicting its biological activity and therapeutic potential. A compound may be a potent pan-inhibitor, targeting both proteins, or it may be highly selective for cIAP1/2 over XIAP. In fact, some studies demonstrate that potent XIAP binding is not essential for inducing apoptosis in certain cancer cells, highlighting the value of developing and characterizing cIAP-selective agents.[2][7]
This guide provides a comprehensive framework for assessing the selectivity of a Smac mimetic for cIAP1 versus XIAP. As specific public data for the molecule "MV-1-NH-Me" is unavailable, we will use the well-characterized IAP antagonist Birinapant as a representative compound to illustrate the essential biochemical and cellular assays that form the foundation of a robust selectivity analysis.
The Core Logic: A Multi-Tiered Workflow for Assessing Selectivity
A thorough assessment of selectivity is not a single experiment but a logical progression from pure biochemical interaction to functional cellular outcomes. We employ a tiered approach to build a complete and validated profile of the compound's activity.
Caption: A tiered approach to selectivity profiling.
Tier 1: Quantifying Direct Biochemical Binding Affinity
The foundational step is to measure the direct interaction between the compound and purified BIR3 domains of cIAP1 and XIAP. This provides quantitative affinity values (Kᵢ or IC₅₀) that are essential for an initial comparison. Homogeneous, proximity-based assays like TR-FRET and AlphaScreen are industry standards due to their high sensitivity, scalability, and robustness.
Methodology 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Causality Behind the Method: TR-FRET is a competitive binding assay that measures the disruption of a protein-ligand interaction in solution.[8] Its key advantage is the "time-resolved" component, which uses a long-lifetime lanthanide donor fluorophore (e.g., Terbium or Europium). This allows for a delay between excitation and signal measurement, effectively eliminating background fluorescence from buffers, plastics, and test compounds, leading to a superior signal-to-noise ratio.[9]
Experimental Protocol (TR-FRET):
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
IAP Proteins: Use purified, tagged (e.g., GST- or His-tagged) human cIAP1-BIR3 and XIAP-BIR3 domains.
-
Lanthanide Donor: Use a Terbium-conjugated anti-tag antibody (e.g., anti-GST-Tb) that recognizes the tag on the IAP protein.
-
Fluorescent Tracer: Use a high-affinity Smac mimetic peptide labeled with a fluorescent acceptor (e.g., Fluorescein or d2).
-
Test Compound: Prepare a serial dilution of the test compound (e.g., MV-1-NH-Me or Birinapant) in assay buffer containing DMSO. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
-
Assay Procedure (384-well format):
-
Dispense 5 µL of the test compound serial dilutions into the assay plate.
-
Prepare a master mix containing the IAP protein and the Terbium-labeled antibody. Allow this to pre-incubate for ~30 minutes.
-
Dispense 10 µL of the IAP/antibody mix into the wells containing the test compound.
-
Add 5 µL of the fluorescent tracer to all wells to initiate the competition reaction.
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
-
Data Acquisition & Analysis:
-
Read the plate on a TR-FRET-capable plate reader, with excitation at ~340 nm.[9]
-
Measure emission at two wavelengths: the donor emission (~620 nm for Terbium) and the acceptor emission (~520 nm for Fluorescein or ~665 for d2).[9]
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The IC₅₀ can be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation if the Kᴅ of the fluorescent tracer is known.
-
Methodology 2: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Causality Behind the Method: The AlphaScreen platform is another powerful proximity-based assay.[10] It relies on two bead types: a Donor bead that generates singlet oxygen upon excitation at 680 nm, and an Acceptor bead that emits light when struck by the short-lived singlet oxygen.[11][12] This energy transfer only occurs when the beads are brought within ~200 nm by a molecular interaction.[11] In a competition format, the test compound disrupts the interaction between a biotinylated tracer and a tagged protein, separating the beads and reducing the signal. This technology provides significant signal amplification, making it extremely sensitive.[13][14]
Experimental Protocol (AlphaScreen):
-
Reagent Preparation:
-
IAP Proteins: Use purified, GST-tagged cIAP1-BIR3 and XIAP-BIR3 domains.
-
Biotinylated Tracer: Use a high-affinity biotinylated Smac peptide.
-
Beads: Use Streptavidin-coated Donor beads and Anti-GST-coated Acceptor beads. Note: Work with beads under subdued light.
-
Test Compound: Prepare serial dilutions as described for the TR-FRET assay.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of the test compound serial dilutions to the assay plate.
-
Add 5 µL of the GST-tagged IAP protein and incubate for 15 minutes at room temperature.
-
Add 5 µL of the biotinylated Smac tracer and incubate for another 15 minutes.
-
Prepare a master mix of the Donor and Acceptor beads in the assay buffer.
-
Add 5 µL of the bead mixture to all wells.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition & Analysis:
-
Read the plate on an AlphaScreen-capable plate reader.
-
Plot the luminescent signal against the log concentration of the test compound and fit the data to determine the IC₅₀ value.
-
Data Presentation: Biochemical Selectivity Profile
The primary output of Tier 1 is a quantitative comparison of the compound's binding affinity for cIAP1 and XIAP.
Table 1: Representative Biochemical Binding Affinity of Birinapant
| Target Protein | Binding Affinity (Kᵢ, nM) | Selectivity Ratio (XIAP Kᵢ / cIAP1 Kᵢ) |
|---|---|---|
| cIAP1-BIR3 | ~1 | \multirow{2}{*}{~40-fold} |
| XIAP-BIR3 | ~40 |
(Note: These are approximate values for Birinapant, collated from literature, to illustrate a selectivity profile.[15])
This data immediately establishes that Birinapant is approximately 40-fold more potent at binding to cIAP1 than to XIAP in a purified, biochemical system.
Tier 2: Validating Target Engagement in a Cellular Context
Biochemical assays are essential but occur in an artificial environment. The next critical step is to confirm that the compound engages its intended targets within a living cell and elicits the expected, distinct mechanistic outcomes.
Methodology 3: cIAP1 Degradation by Western Blot
Causality Behind the Method: The defining cellular action of a Smac mimetic on cIAP1 is the induction of its E3 ligase-mediated auto-ubiquitination and subsequent degradation by the 26S proteasome.[3][5] This is a rapid and robust pharmacodynamic marker of target engagement.[16] XIAP, in contrast, is not typically degraded upon binding to Smac mimetics.[5][17] Therefore, a simple Western blot can serve as a powerful and direct assay for cIAP1-selective activity in cells.
Experimental Protocol (Western Blot):
-
Cell Culture and Treatment:
-
Seed a cancer cell line known to express both cIAP1 and XIAP (e.g., MDA-MB-231 breast cancer cells) in 6-well plates.[18]
-
Allow cells to adhere overnight.
-
Treat cells with a dose-response of the test compound (e.g., 0.1 nM to 1 µM) for a fixed time (e.g., 4 hours). A time-course experiment (e.g., 0, 1, 2, 4, 8 hours) is also recommended to determine the kinetics of degradation.[16]
-
-
Protein Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the plate with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[16]
-
-
SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
cIAP1
-
XIAP
-
A loading control (e.g., β-actin, GAPDH, or Vinculin)
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Expected Outcome: A cIAP1-selective or dual-targeting compound will show a dose-dependent decrease in the cIAP1 protein band, while the XIAP and loading control bands remain stable. This provides direct visual evidence of on-target activity and selectivity.
Visualizing the Mechanism of Action
Understanding the signaling pathways is crucial for interpreting selectivity data. A Smac mimetic intervenes at two key junctures in the apoptosis signaling network.
Sources
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- 2. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Updated Review of Smac Mimetics, LCL161, Birinapant, and GDC-0152 in Cancer Treatment [mdpi.com]
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- 12. researchgate.net [researchgate.net]
- 13. In vitro Protein-DNA Binding Assay (AlphaScreen® Technology) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
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- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
Reproducibility of MV-1-NH-Me Degradation Profiles Across Cell Lines: A Comparative Technical Guide
Executive Summary Targeted Protein Degradation (TPD) has revolutionized drug discovery, with Proteolysis-Targeting Chimeras (PROTACs) leading the charge. While VHL and CRBN are the most commonly hijacked E3 ligases, Specific and Nongenetic IAP-dependent Protein ERasers (SNIPERs) offer a compelling alternative by recruiting Inhibitor of Apoptosis Proteins (IAPs). MV-1-NH-Me , a high-affinity derivative of the pan-IAP antagonist MV-1, serves as a potent E3 ligase ligand in SNIPER design. This guide critically evaluates the reproducibility of MV-1-NH-Me-based degradation profiles across diverse cell lines, providing mechanistic insights and self-validating protocols for application scientists.
1. Mechanistic Grounding: The Causality of Degradation Unlike standard PROTACs, MV-1-NH-Me exhibits a unique dual-degradation mechanism. MV-1-NH-Me binds with high affinity to the BIR3 domain of cIAP1 and XIAP. This binding not only recruits the E3 ligase to the target protein for trans-polyubiquitination but also induces a conformational change that relieves cIAP1's auto-inhibition. The subsequent dimerization of the cIAP1 RING domains triggers cis-autoubiquitination, leading to the proteasomal degradation of the E3 ligase itself .
This dual mechanism is a double-edged sword: while it can enhance apoptotic signaling in cancer cells by depleting anti-apoptotic IAPs, rapid cIAP1 depletion can prematurely halt target degradation if the kinetic rates of the two processes are misaligned.
Caption: MV-1-NH-Me SNIPER mechanism highlighting dual degradation of target and cIAP1.
2. Comparative Degradation Profiles Across Cell Lines The degradation efficiency of MV-1-NH-Me SNIPERs is highly context-dependent, driven by the basal expression levels of cIAP1/XIAP in the host cell line and the specific target protein.
-
K562 Cells (Chronic Myeloid Leukemia): When conjugated to ABL inhibitors (e.g., Dasatinib to form SNIPER(ABL)-019), MV-1-NH-Me induces profound BCR-ABL degradation. K562 cells express robust levels of cIAP1, allowing for a low DC50 (~0.3 µM). However, a pronounced "hook effect" is consistently observed at concentrations >3 µM, where independent saturation of BCR-ABL and cIAP1 prevents ternary complex formation .
-
MCF-7 Cells (Breast Cancer): In the context of ERα degradation (e.g., PROTAC 65), MV-1-NH-Me achieves concentration-dependent reduction of both ERα and cIAP1. However, MCF-7 cells exhibit toxicity at concentrations above 6 µM due to severe IAP depletion, narrowing the therapeutic window compared to VHL-based degraders .
-
IMR-32 Cells (Neuroblastoma): For CRABP-II degradation (e.g., SNIPER-23), MV-1-NH-Me proves superior to first-generation ligands. SNIPER-23 is nearly 10-fold more potent than its bestatin-based predecessor (SNIPER-21), demonstrating the critical role of E3 ligand affinity in overcoming the rapid turnover of cIAP1 in neuroblastoma models .
Table 1: Quantitative Comparison of MV-1-NH-Me SNIPERs Across Cell Lines
| Cell Line | Target Protein | Representative SNIPER | DC50 | cIAP1 Auto-Degradation | Hook Effect Threshold |
| K562 | BCR-ABL | SNIPER(ABL)-019 | ~0.3 µM | Yes (Rapid) | > 3.0 µM |
| MCF-7 | ERα | PROTAC 65 | ~10 nM | Yes (Dose-dependent) | > 1.0 µM |
| IMR-32 | CRABP-II | SNIPER-23 | ~0.1 µM | Yes (High turnover) | > 10.0 µM |
3. MV-1-NH-Me vs. Alternative IAP Ligands When selecting an IAP ligand for SNIPER development, MV-1-NH-Me offers distinct advantages and trade-offs compared to alternatives like Bestatin-amido-Me and LCL161 derivatives.
-
Affinity: MV-1-NH-Me possesses a significantly lower Kd for the BIR3 domain than Bestatin, translating to lower DC50 values for the resulting SNIPER.
-
E3 Depletion Rate: Because of its high affinity, MV-1-NH-Me induces faster cIAP1 auto-ubiquitination than Bestatin. If the target protein has a slow ubiquitination rate, the E3 ligase may be depleted before target degradation is complete. In such cases, LCL161 derivatives (which selectively recruit XIAP over cIAP1) may yield more sustained degradation profiles.
4. Self-Validating Experimental Protocol for SNIPER Evaluation To ensure the reproducibility of MV-1-NH-Me degradation profiles, the following protocol establishes a self-validating system. It explicitly differentiates IAP-mediated degradation from standard Cullin-RING Ligase (CRL) pathways.
Step 1: Concentration Gradient and Hook Effect Mapping
-
Seed target cells (e.g., K562) at 5×105 cells/mL in 6-well plates.
-
Treat cells with a logarithmic concentration gradient of the MV-1-NH-Me SNIPER (1 nM, 10 nM, 100 nM, 1 µM, 10 µM) to accurately map the Dmax and identify the hook effect threshold.
-
Incubate for 6 to 24 hours. Causality Note: Time-course mapping is critical because cIAP1 auto-degradation often precedes target degradation. A 6-hour timepoint captures initial ternary complex efficacy, while 24 hours assesses sustained degradation.
Step 2: Mechanistic Validation Controls To definitively prove that degradation is mediated by the MV-1-NH-Me/IAP axis, run parallel controls at the Dmax concentration:
-
Proteasome Dependency: Pre-treat cells with 10 µM MG132 for 2 hours prior to SNIPER addition. Expected Result: Rescue of both target and cIAP1 degradation.
-
E3 Ligase Competition: Pre-treat cells with a 10-fold molar excess of free . Expected Result: Rescue of target degradation due to competitive inhibition at the cIAP1 BIR3 domain.
-
Cullin-RING Exclusion (Critical Step): Pre-treat cells with 1 µM MLN4924 (a NEDD8-activating enzyme inhibitor). Expected Result:No rescue of degradation. Unlike VHL or CRBN (which are Cullin-RING ligases requiring neddylation), cIAP1 is a standalone RING ligase. The failure of MLN4924 to rescue the target validates the specific non-cullin IAP mechanism.
Step 3: Immunoblotting and Quantification
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Perform SDS-PAGE and immunoblotting. Probe for the Target Protein, cIAP1 (to monitor E3 auto-degradation), and a loading control (GAPDH/Actin).
-
Normalize densitometry to the loading control and plot against the log[Concentration] to derive the DC50 .
References
-
Naito, M., et al. "Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[Link]
-
Wierzbicki, K., et al. "Targeting Protein Degradation Pathways in Tumors: Focusing on their Role in Hematological Malignancies." International Journal of Molecular Sciences, 2022.[Link]
-
Bricelj, A., et al. "Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[Link]
Personal protective equipment for handling MV-1-NH-Me
Advanced Safety and Operational Protocol for Handling MV-1-NH-Me in Targeted Protein Degradation Workflows
As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling of highly potent active pharmaceutical ingredients (HPAPIs) and E3 ligase ligands. MV-1-NH-Me (CAS: 2095244-62-3) is a synthetic derivative of the pan-IAP antagonist MV1, utilized primarily as the cIAP1-recruiting element in 1[1]. Because it binds to Inhibitor of Apoptosis Proteins (IAPs) to induce ubiquitination-mediated degradation of target proteins (such as BCR-ABL when conjugated to an ABL inhibitor)[2], its profound biological activity necessitates rigorous safety protocols.
This guide provides a self-validating framework for selecting Personal Protective Equipment (PPE), executing operational workflows, and managing disposal, ensuring that every protocol protects both the researcher and the integrity of the experiment.
Physicochemical Profiling & Risk Assessment
Before designing a safety protocol, we must understand the molecule's physical and chemical properties. Standard laboratory PPE is insufficient for handling E3 ligase ligands dissolved in penetrating solvents.
Table 1: Physicochemical Properties & Operational Implications
| Property | Value | Operational Implication |
| CAS Number | 2095244-62-3[2] | Unique identifier for precise safety tracking and SDS retrieval. |
| Molecular Formula | C33H45N5O4[2] | Highly lipophilic backbone, increasing dermal penetration risk. |
| Molecular Weight | 575.74 g/mol [2] | Small molecule; easily aerosolized if handled as a dry powder. |
| Target Mechanism | IAP Ligand / PROTAC Pathway[2] | Induces targeted protein degradation; poses off-target toxicity risks in healthy cells. |
| Solubility | DMSO, DMF | Solvents act as transdermal carriers, drastically increasing dermal toxicity risks. |
Causality-Driven PPE Selection
The selection of PPE must be driven by the mechanistic risks associated with MV-1-NH-Me. We do not simply wear gloves; we build a multi-layered barrier system based on chemical causality.
-
Dermal Protection (Double Gloving):
-
The Protocol: Always wear inner standard nitrile gloves and outer extended-cuff nitrile or neoprene gloves.
-
The Causality: MV-1-NH-Me is typically 2[2]. DMSO is a powerful polar aprotic solvent that rapidly penetrates the stratum corneum, carrying dissolved small molecules directly into the bloodstream. If a spill occurs on the outer glove, it must be immediately doffed, leaving the inner glove intact to prevent dermal exposure.
-
-
Respiratory Protection (Engineering Controls + N95/PAPR):
-
The Protocol: Handle raw powder exclusively within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood. If engineering controls are compromised, an N95 respirator or Powered Air-Purifying Respirator (PAPR) is mandatory.
-
The Causality: Dry MV-1-NH-Me powder is prone to electrostatic dispersal. Inhalation of biologically active degraders can lead to localized IAP antagonism in respiratory epithelia, potentially triggering unintended apoptotic pathways.
-
-
Ocular Protection:
-
The Protocol: Splash-proof chemical goggles (not standard safety glasses).
-
The Causality: Capillary action in standard safety glasses can draw splashed DMSO/MV-1-NH-Me solutions into the eye, causing severe mucosal absorption.
-
Operational Workflow: Reconstitution and Handling
To ensure trustworthiness and reproducibility, every handling step must be a self-validating system where the completion of one step verifies the safety of the next.
Protocol 1: Safe Reconstitution of MV-1-NH-Me
-
Preparation: Verify that the fume hood has a face velocity of 80-100 fpm. Line the workspace with a disposable, absorbent, plastic-backed bench pad.
-
Vial Equilibration: Remove the MV-1-NH-Me vial from cold storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial causes atmospheric moisture condensation, which can degrade the compound via hydrolysis.
-
Solvent Addition: Using a positive displacement pipette, slowly add anhydrous DMSO directly to the vial to achieve the desired stock concentration (e.g., 10 mM). Do not weigh the powder unless absolutely necessary; use the manufacturer's pre-weighed aliquots to minimize powder aerosolization[2].
-
Dissolution: Gently swirl the vial. Avoid vortexing vigorously, which can create micro-aerosols inside the vial that escape upon opening.
-
Aliquotting: Divide the stock solution into single-use amber microcentrifuge tubes. Causality: Repeated freeze-thaw cycles degrade the ligand's binding affinity.
-
Storage: Purge vials with Argon gas and2 for long-term stability[2].
Caption: Operational workflow for the safe reconstitution and storage of MV-1-NH-Me.
Experimental Protocol: Synthesizing SNIPERs
Once safely reconstituted, MV-1-NH-Me is frequently conjugated to target-specific ligands to create functional degraders.
Protocol 2: Conjugation of MV-1-NH-Me to an ABL Inhibitor
-
Activation: In a sealed reaction vessel under nitrogen, activate the carboxylic acid or amine functional group of the linker-attached ABL inhibitor using HATU (1.2 eq) and DIPEA (2.0 eq) in anhydrous DMF.
-
Coupling: Add the MV-1-NH-Me stock solution (1.0 eq) to the activated mixture. Causality: The methylamino group of MV-1-NH-Me serves as the conjugation point. Maintaining a basic environment (via DIPEA) ensures the amine remains deprotonated and highly nucleophilic.
-
Reaction Monitoring: Stir at room temperature for 4-6 hours. Monitor reaction completion via LC-MS.
-
Purification: Quench the reaction with water. Extract the SNIPER product using ethyl acetate, dry over Na2SO4, and purify via preparative HPLC.
-
Validation: Perform 3 on target cell lines (e.g., K562 cells) to confirm the successful degradation of the BCR-ABL protein[3].
Caption: Chemical conjugation and validation workflow for MV-1-NH-Me based SNIPERs.
Decontamination and Disposal Plan
Because specific substance data for MV-1-NH-Me disposal can be scarce in standard literature[4], laboratories must apply worst-case scenario protocols for highly active biological modulators.
-
Surface Decontamination: Spill areas must be treated with a 10% bleach (sodium hypochlorite) solution for 30 minutes, followed by a 70% ethanol wipe down. Causality: Bleach oxidatively cleaves the peptide bonds and the active pharmacophore, destroying the biological activity of the IAP ligand and preventing accidental exposure to active residues.
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Liquid Waste: All liquid waste containing MV-1-NH-Me and DMSO must be collected in compatible, clearly labeled HDPE (High-Density Polyethylene) containers. Do not mix with strong acids or oxidizers.
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Solid Waste: Gloves, bench pads, and empty vials must be placed in a biohazard bag, sealed, and4 for high-temperature incineration[4].
References[2] MedChemExpress. "MV-1-NH-Me (PROTAC IAP binding moiety 2) | Ligands for E3 Ligase". MedChemExpress.https://www.medchemexpress.com/mv-1-nh-me.html[1] Benchchem. "An In-depth Technical Guide on MV-1-NH-Me as a...". Benchchem.https://www.benchchem.com/guide/mv-1-nh-me[4] Benchchem. "Proper Disposal of MV-1-NH-Me: A Guide for...". Benchchem.https://www.benchchem.com/disposal/mv-1-nh-me[3] Benchchem. "Technical Support Center: Optimizing Linker Length...". Benchchem.https://www.benchchem.com/support/linker-optimization
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